Technical Documentation Center

2-Vinylcyclohexene oxide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Vinylcyclohexene oxide
  • CAS: 123366-20-1

Core Science & Biosynthesis

Foundational

The Metabolic Pathway of 4-Vinylcyclohexene to 2-Vinylcyclohexene Oxide: Mechanistic Insights and Toxicological Implications

Executive Summary 4-Vinylcyclohexene (VCH) is a high-volume industrial chemical generated via the catalytic dimerization of 1,3-butadiene, widely used in the production of flame retardants, polyolefins, and epoxy resins[...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Vinylcyclohexene (VCH) is a high-volume industrial chemical generated via the catalytic dimerization of 1,3-butadiene, widely used in the production of flame retardants, polyolefins, and epoxy resins[1]. While VCH itself is relatively inert, its hepatic bioactivation into reactive epoxide metabolites—specifically 4-vinylcyclohexene-1,2-epoxide (frequently referred to in legacy literature and industrial contexts as 2-vinylcyclohexene oxide )—drives profound species-specific ovotoxicity and carcinogenicity[2].

This whitepaper deconstructs the metabolic pathway of VCH, detailing the causality behind its cytochrome P450 (CYP450)-mediated epoxidation, the toxicokinetic differences between rodent models and humans, and the self-validating experimental workflows required to quantify these reactive intermediates.

Mechanistic Pathway: The Bioactivation Engine

The toxicity of VCH is not intrinsic; it is entirely dependent on its metabolic bioactivation by hepatic CYP450 enzymes (predominantly CYP2E1, CYP2A, and CYP2B isoforms). The metabolic fate of VCH diverges into two primary oxidative routes, followed by a terminal detoxification phase[3].

The Epoxidation Cascade
  • Primary Route (Ring Epoxidation): The electron-rich double bond within the cyclohexene ring is preferentially oxidized by CYP450 to yield VCH-1,2-epoxide (2-vinylcyclohexene oxide). This is the major ovotoxic metabolite responsible for the destruction of small primordial follicles in the ovaries[2].

  • Secondary Route (Vinyl Epoxidation): Oxidation of the vinyl side-chain yields the minor metabolite, VCH-7,8-epoxide (4-epoxyethylcyclohexene)[2].

  • Terminal Oxidation: Both mono-epoxides can undergo a second CYP450-mediated oxidation event to form VCH-diepoxide (VCD), an extremely potent alkylating agent[3].

The Detoxification Pathway

To mitigate epoxide-induced cellular damage, Epoxide Hydrolase (EH) catalyzes the addition of water to the highly strained epoxide rings, converting them into inactive, water-soluble diols (e.g., 4-ethenyl-1,2-cyclohexanediol) and tetrols, which are subsequently excreted in the urine[4].

Causality Check: The steady-state concentration of VCH-1,2-epoxide in the blood—and its subsequent toxicological impact—is dictated by the delicate kinetic balance between CYP450-mediated formation and EH-mediated detoxification. Mice possess a significantly higher CYP450 epoxidation rate compared to rats and humans, explaining their unique susceptibility to VCH-induced ovarian tumors[2].

MetabolicPathway VCH 4-Vinylcyclohexene (VCH) CYP450 Hepatic CYP450 (Oxidation) VCH->CYP450 VCH_12_Epoxide VCH-1,2-epoxide (2-Vinylcyclohexene oxide) CYP450->VCH_12_Epoxide Major Route VCH_78_Epoxide VCH-7,8-epoxide CYP450->VCH_78_Epoxide Minor Route VCH_Diepoxide VCH-diepoxide (Highly Toxic) VCH_12_Epoxide->VCH_Diepoxide CYP450 EH Epoxide Hydrolase (Detoxification) VCH_12_Epoxide->EH VCH_78_Epoxide->VCH_Diepoxide CYP450 VCH_78_Epoxide->EH VCH_Diepoxide->EH Diols Inactive Diols (Excreted) EH->Diols Hydration

Metabolic bioactivation of 4-vinylcyclohexene to its epoxide derivatives and detoxification.

Quantitative Toxicokinetics & Species Disparity

To extrapolate animal data to human risk assessment, we must quantify the enzymatic rates across species. Research by [2] demonstrated that human hepatic microsomes form VCH-1,2-epoxide at a fraction of the rate seen in rodents.

Table 1: Cross-Species Comparison of Hepatic VCH-1,2-Epoxide Formation[2]
Species / ModelRate of VCH-1,2-Epoxide Formation (nmol/mg protein/min)Relative to Human Rate
Mouse (Female B6C3F1) ~ 9.2313-fold higher
Rat (Female F-344) ~ 1.422-fold higher
Human (Female) 0.71 ± 0.351x (Baseline)

Data Interpretation: Because human hepatic VCH epoxidation is 13-fold slower than in mice, the rat serves as a more accurate toxicokinetic model for human occupational exposure[2].

Table 2: Comparative Ovotoxicity (ED50) in Rodent Models[3]

Dose required to reduce small oocyte counts by 50% following intraperitoneal injection.

CompoundED50 in Female Mice (mmol/kg bw)ED50 in Female Rats (mmol/kg bw)
4-Vinylcyclohexene (VCH) 2.7> 7.4
VCH-1,2-epoxide 0.51.4
VCH-7,8-epoxide 0.7Not Determined
VCH-diepoxide (VCD) 0.20.4

Experimental Methodology: In Vitro Microsomal Assay

To accurately quantify the metabolic conversion of VCH to VCH-1,2-epoxide, researchers utilize an in vitro hepatic microsomal incubation assay. As a Senior Application Scientist, I emphasize that listing steps is insufficient; understanding the physicochemical rationale behind each step ensures assay reproducibility.

Step-by-Step Protocol

Step 1: Preparation of Hepatic Microsomes

  • Action: Isolate microsomes from human, rat, and mouse liver tissue via differential ultracentrifugation (10,000 × g to remove mitochondria, followed by 100,000 × g to pellet the microsomes).

  • Rationale & Causality: CYP450 enzymes are integral membrane proteins localized in the endoplasmic reticulum. Ultracentrifugation separates these heavy membrane fractions from cytosolic enzymes (e.g., soluble glutathione S-transferases), isolating the specific oxidative machinery required for VCH epoxidation without interference from cytosolic detoxification pathways.

Step 2: Incubation with VCH and NADPH Regenerating System

  • Action: Incubate 1 mM VCH with 0.25–1.0 mg/mL microsomal protein and an NADPH-regenerating system (glucose-6-phosphate, NADP+, and glucose-6-phosphate dehydrogenase) in a phosphate buffer (pH 7.4) at 37°C for 5–20 minutes[2].

  • Rationale & Causality: CYP450 enzymes are obligate monooxygenases that require a continuous supply of reducing equivalents (NADPH). A regenerating system is utilized instead of direct NADPH addition to prevent rapid cofactor depletion, ensuring a linear reaction rate over the entire incubation period[2].

Step 3: Reaction Quenching and Liquid-Liquid Extraction

  • Action: Terminate the reaction by adding ice-cold dichloromethane (CH₂Cl₂) containing a structurally similar internal standard.

  • Rationale & Causality: The ice-cold solvent instantly denatures the CYP450 enzymes, halting the reaction at precise time points. Dichloromethane efficiently partitions the non-polar VCH and its epoxide metabolites into the organic phase, leaving polar buffer components and proteins in the aqueous phase.

Step 4: GC-MS Quantification

  • Action: Analyze the organic extract using Gas Chromatography-Mass Spectrometry (GC-MS) in selected-ion monitoring (SIM) mode.

  • Rationale & Causality: GC-MS provides the high chromatographic resolution necessary to separate the closely related positional isomers (VCH-1,2-epoxide vs. VCH-7,8-epoxide) and the mass accuracy to quantify them at nanomolar concentrations.

System Validation & Controls (The Self-Validating Loop)

A trustworthy protocol must be self-validating. The following controls are mandatory:

  • Negative Control (-NADPH): An incubation lacking the NADPH-regenerating system. Validation: Confirms that epoxide formation is strictly enzymatically driven by CYP450 and not an artifact of chemical auto-oxidation.

  • Zero-Time Control: Quenching the reaction immediately upon VCH addition. Validation: Establishes the baseline background signal and ensures no epoxides were present as impurities in the starting VCH material.

  • Internal Standardization: Validation: Corrects for any volumetric losses or phase-separation inefficiencies during the liquid-liquid extraction phase, ensuring absolute quantitative accuracy.

ExperimentalWorkflow Step1 1. Microsome Isolation (Human/Rodent Liver) Step2 2. Incubation System (VCH + NADPH + Buffer) Step1->Step2 Step3 3. Reaction Termination (Ice-cold CH2Cl2) Step2->Step3 Step4 4. Liquid Extraction (Isolate Epoxides) Step3->Step4 Step5 5. GC-MS Analysis (Quantify VCH-1,2-epoxide) Step4->Step5

In vitro microsomal incubation workflow for quantifying VCH-1,2-epoxide formation.

Conclusion & Translational Impact

The metabolic conversion of 4-vinylcyclohexene to 2-vinylcyclohexene oxide (VCH-1,2-epoxide) represents a classic paradigm of toxification via bioactivation. For drug development professionals and toxicologists, understanding the kinetic disparities between species is paramount. Because human hepatic microsomes epoxidize VCH at a significantly slower rate than mice—closely mirroring the kinetics of the rat—the rat model provides a structurally and kinetically sounder basis for extrapolating human occupational risk[2].

References

  • Smith, B.J., & Sipes, I.G. (1991). Epoxidation of 4-vinylcyclohexene by human hepatic microsomes. Toxicology and Applied Pharmacology, 109(2), 367-371. URL: [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1994). 4-Vinylcyclohexene. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 60. URL:[Link]

  • International Programme on Chemical Safety (IPCS). (1994). 4-Vinylcyclohexene Diepoxide (IARC Summary & Evaluation, Volume 60). INCHEM. URL:[Link]

Sources

Exploratory

A Technical Guide to the In Vivo Toxicity and Carcinogenicity of 2-Vinylcyclohexene Diepoxide

Executive Summary: This guide provides a detailed examination of the in vivo toxicological and carcinogenic properties of 2-vinylcyclohexene diepoxide (VCD), also known as 4-vinyl-1-cyclohexene diepoxide. Synthesizing da...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: This guide provides a detailed examination of the in vivo toxicological and carcinogenic properties of 2-vinylcyclohexene diepoxide (VCD), also known as 4-vinyl-1-cyclohexene diepoxide. Synthesizing data from pivotal studies, primarily the National Toxicology Program (NTP) Technical Report 362, this document outlines the experimental designs, key findings, and mechanistic underpinnings of VCD's effects. The primary focus is on its demonstrated carcinogenicity in rodent models and its profound, targeted ovarian toxicity. This whitepaper is intended for researchers, toxicologists, and drug development professionals who require a comprehensive understanding of VCD's risk profile, whether for hazard identification, mechanistic research, or as a model compound for inducing specific toxicities like premature ovarian failure.

Introduction to 2-Vinylcyclohexene Diepoxide (VCD)

2-Vinylcyclohexene diepoxide (CAS No. 106-87-6) is a reactive chemical intermediate primarily used as a diluent for other diepoxides and epoxy resins.[1] It is a metabolite of 4-vinylcyclohexene (VCH), a byproduct of 1,3-butadiene dimerization during the manufacturing of synthetic rubber, insecticides, and plastics.[2] Given the potential for human exposure in occupational settings through dermal contact and inhalation, a thorough understanding of its toxicological profile is critical.[3][4]

Regulatory bodies have classified VCD based on robust animal data. The National Toxicology Program (NTP) categorizes VCD as "reasonably anticipated to be a human carcinogen".[3][4][5] Similarly, the International Agency for Research on Cancer (IARC) classifies it as a Group 2B agent, "possibly carcinogenic to humans".[6] These classifications are largely based on the comprehensive in vivo studies detailed in this guide.

Core Carcinogenicity Bioassays

The most definitive data on VCD's carcinogenicity come from 2-year dermal studies in F344/N rats and B6C3F1 mice, as documented in the NTP Technical Report 362.[7] This section deconstructs the methodology and principal findings of these critical bioassays.

Experimental Design and Rationale

The choice of a dermal route of administration was based on its relevance to potential human occupational exposure.[3] The use of two rodent species (rats and mice) is a standard toxicological practice to assess for species-specific differences and to strengthen the weight of evidence.

Protocol: 2-Year Dermal Carcinogenicity Bioassay

  • Animal Models:

    • Male and female F344/N rats.

    • Male and female B6C3F1 mice.

    • Rationale: These are well-characterized strains with historical control data, making them standard models for NTP carcinogenesis studies.

  • Groups and Dosing:

    • Animals were assigned to control (acetone vehicle) or VCD-exposed groups (50 animals per sex/group).

    • Rats: Dosed with 0 (control), 15, or 30 mg/animal.

    • Mice: Dosed with 0 (control), 2.5, 5, or 10 mg/animal.

    • Rationale: Doses were selected based on 13-week toxicity studies to identify a maximum tolerated dose (MTD) that would not significantly shorten the animals' lifespan, allowing for the development of late-onset tumors.[1]

  • Administration:

    • VCD was dissolved in acetone and applied to the interscapular region 5 days a week for 103 weeks.

    • Rationale: Acetone is a volatile vehicle that evaporates quickly, leaving the test article on the skin. The interscapular site minimizes oral ingestion from grooming.

  • Endpoint Analysis:

    • Comprehensive clinical observations and body weight measurements throughout the study.

    • Complete necropsy at the end of the 2-year period.

    • Histopathological examination of all major organs and any gross lesions.

    • Rationale: This systematic approach ensures the detection of both neoplastic (cancerous) and non-neoplastic lesions across all organ systems.

G Workflow for a 2-Year Dermal Carcinogenicity Study cluster_setup Study Setup cluster_execution 2-Year Bioassay Execution cluster_analysis Endpoint Analysis A Animal Selection (F344/N Rats, B6C3F1 Mice) B Dose Range Finding (13-Week Studies) A->B C Group Assignment (Control, Low, High Dose) B->C D Dermal Application (5 days/week, 103 weeks) C->D E In-Life Observations (Clinical Signs, Body Weight) D->E F Terminal Necropsy (Gross Pathology) E->F G Histopathology (Microscopic Examination) F->G H Data Interpretation & Statistical Analysis G->H

Workflow for a 2-Year Dermal Carcinogenicity Study
Summary of Carcinogenic Findings

The NTP concluded there was clear evidence of carcinogenic activity for VCD in both rats and mice.[4]

  • Skin Tumors: Dermal application of VCD resulted in a significant, dose-dependent increase in skin tumors at the site of application in both species and sexes.[3]

    • In rats, this included squamous-cell carcinomas and an increased combined incidence of basal-cell adenomas or carcinomas.[4]

    • In mice, squamous-cell carcinomas were also observed.[3]

  • Ovarian Tumors: A critical finding was the induction of rare ovarian tumors in female mice.[3] This included a statistically significant increase in the combined incidence of benign or malignant granulosa-cell tumors.[4] Some of these malignant tumors were observed to have metastasized, for instance, to the lung.[3] The induction of these uncommon tumors is a strong indicator of organ-specific carcinogenicity.

Table 1: Summary of Neoplastic Lesions in 2-Year Dermal Studies

SpeciesSexSiteNeoplasm TypeEvidence Level
RatMaleSkinSquamous-cell carcinoma, Basal-cell adenoma/carcinomaClear Evidence[3]
RatFemaleSkinSquamous-cell carcinoma, Basal-cell adenoma/carcinomaClear Evidence[3]
MouseMaleSkinSquamous-cell carcinomaClear Evidence[3]
MouseFemaleSkinSquamous-cell carcinomaClear Evidence[3]
MouseFemaleOvaryGranulosa-cell tumors, Luteoma, Mixed tumorsClear Evidence[4]

In Vivo Toxicity Profile

Beyond its carcinogenicity, VCD exhibits significant target organ toxicity, most notably in the ovary.

Ovarian Toxicity: A Hallmark Effect

VCD is a well-established and potent ovotoxicant.[8] It specifically targets and destroys the smallest, non-growing follicles—the primordial and primary follicles—in both rats and mice.[9][10] This is a critical effect because this follicle pool represents the finite ovarian reserve for the entire reproductive lifespan of a female.[10]

  • Mechanism of Action: VCD-induced ovotoxicity occurs by accelerating the natural process of programmed cell death (apoptosis) in these small follicles.[9][10] Research indicates that VCD directly interacts with the oocyte-associated c-kit receptor (KIT), inhibiting its autophosphorylation.[9][11] The KIT signaling pathway is essential for follicle survival and activation.[9] By disrupting this pathway, VCD impairs oocyte viability, leading to follicular atresia (degeneration).[9][11]

  • Species Differences: While both rats and mice are susceptible, mice show greater sensitivity to VCD-induced ovotoxicity, with follicle damage being initiated earlier and to a greater extent compared to rats at similar doses.[12] This difference is partly attributed to a higher rate of metabolic bioactivation of the parent compound, VCH, to its toxic epoxide metabolites in mice.[13]

  • Experimental Model: The potent and specific nature of this toxicity has led to VCD being widely used as a chemical model to induce diminished ovarian reserve (DOR) or premature ovarian failure in laboratory animals for research into infertility and reproductive aging.[8] For example, daily intraperitoneal injections of VCD at 80 mg/kg for 15 days can reliably induce a DOR state in rats.[8]

Other Systemic and Local Toxicities
  • Testicular Toxicity: In male mice, but not rats, VCD causes testicular damage.[14] It leads to the necrosis of germ cells, specifically targeting spermatogonia and spermatocytes undergoing DNA synthesis.[14] This effect appears to be reversible, with tubules being repopulated after a recovery period.[14]

  • Hepatotoxicity: Oral administration of VCD has been shown to induce liver injury in rats, characterized by a decrease in antioxidant enzymes and an increase in markers of oxidative stress and inflammation.

  • Local Toxicity (Skin): In dermal studies, VCD caused non-neoplastic skin lesions at the application site, including epidermal acanthosis (thickening), hyperkeratosis, and inflammation.[1]

Mechanistic Insights

Metabolism and Bioactivation

VCD is a metabolite of 4-vinylcyclohexene (VCH).[15] The toxicity of VCH is dependent on its bioactivation by cytochrome P450 (CYP) enzymes in the liver to form reactive epoxides, including VCD.[15][16] The species-specific susceptibility to VCH-induced ovotoxicity is linked to differences in these metabolic pathways, with mice showing a much greater rate of hepatic bioactivation than rats.[13] Specifically, CYP2A and CYP2B isoforms appear to be key players in this metabolic conversion in the mouse liver.[13]

G Simplified Metabolic Bioactivation of VCH to VCD VCH 4-Vinylcyclohexene (VCH) CYP450 Hepatic CYP450 (e.g., CYP2A, CYP2B) VCH->CYP450 Metabolism Step 1 VCM VCH-1,2-monoepoxide VCH-7,8-monoepoxide VCD 2-Vinylcyclohexene Diepoxide (VCD) (Active Ovotoxicant) VCM->VCD Metabolism Step 2 Toxicity Ovarian Follicle Depletion (Apoptosis) VCD->Toxicity CYP450->VCM

Simplified Metabolic Bioactivation of VCH to VCD
Genotoxicity

The epoxide moieties of VCD are chemically reactive and can bind to cellular macromolecules, including DNA. While the parent compound VCH is generally not mutagenic, its metabolite, VCD, has been shown to be mutagenic in Salmonella and capable of inducing chromosomal damage in vitro.[17] This genotoxic activity is the likely mechanism underlying its carcinogenicity.

Discussion and Implications for Human Health

The comprehensive data from in vivo animal studies provide compelling evidence that VCD is a multi-site carcinogen and a potent reproductive toxicant.

  • Carcinogenic Risk: The induction of tumors at the application site in two different species provides strong evidence of carcinogenic potential. While no direct epidemiological studies link VCD to human cancer, the consistency of the animal data warrants its classification as "reasonably anticipated to be a human carcinogen".[3][4]

  • Reproductive Health Risk: The highly specific ovarian toxicity of VCD is of significant concern for female reproductive health. Chemicals that destroy the primordial follicle reserve can lead to premature ovarian failure, which manifests as early menopause in women.[9][10] The mechanistic understanding of VCD's action on the KIT signaling pathway provides a valuable framework for screening other potential ovotoxicants.

Conclusion

In vivo studies have unequivocally identified 2-vinylcyclohexene diepoxide as a carcinogenic and toxic agent in animal models. The dermal bioassays conducted by the NTP provide clear evidence of its ability to induce skin tumors in rats and mice, and, notably, rare ovarian tumors in female mice.[3][4] Furthermore, its specific and potent destructive effect on primordial and primary ovarian follicles establishes it as a significant reproductive hazard and a valuable tool for modeling premature ovarian failure.[8][9] The genotoxic nature of its epoxide structure is the plausible mechanism for its carcinogenicity, while its interference with critical ovarian signaling pathways explains its targeted ovotoxicity.[11][17] These findings form the scientific basis for the regulatory classification of VCD and underscore the need for careful management of human exposure.

References

  • The use of vinylcyclohexene diepoxide to create diminish ovarian reserve model on r
  • Hoyer, P. B., & Sipes, I. G. (2012). 4-vinylcyclohexene diepoxide: a model chemical for ovotoxicity. Systems Biology in Reproductive Medicine.
  • Testicular germ cell toxicity caused by vinylcyclohexene diepoxide in mice. (n.d.). PubMed - NIH.
  • Stereochemical aspects of vinylcyclohexene bioactivation in rodent hepatic microsomes and purified human cytochrome P450 enzyme systems. (2001). PubMed.
  • Toxicity of 4-vinyl-1-cyclohexene diepoxide after 13 weeks of dermal or oral exposure in r
  • RoC Profile: 4-Vinyl-1-cyclohexene Diepoxide.
  • NTP technical report on the toxicology and carcinogenesis studies of 4-vinyl-1-cyclohexene diepoxide (CAS no. 106-87-6) in F344/N rats and B6C3F₁ mice (dermal studies). (n.d.). Search It.
  • Accelerated Ovarian Failure Induced by 4-Vinyl Cyclohexene Diepoxide in Nrf2 Null Mice. (n.d.). American Society for Microbiology.
  • 世界の発がん性分類 (IARC, NTP, EPA, OSHA, EU). (2017). 安全衛生コンサルタント.
  • TR-362: 4-Vinyl-1-cyclohexene Diepoxide (CASRN 106-87-6) in F344/N Rats and B6C3F1Mice (Dermal Studies). (1989).
  • 4-Vinyl-1-cyclohexene Diepoxide. (n.d.). 15th Report on Carcinogens - NCBI Bookshelf.
  • Inhibition of Ovarian KIT Phosphorylation by the Ovotoxicant 4-Vinylcyclohexene Diepoxide in R
  • Early effects of ovotoxicity induced by 4-vinylcyclohexene diepoxide in r
  • Known and Probable Human Carcinogens. (2024). American Cancer Society.
  • 4-Vinylcyclohexene Diepoxide: A Model Chemical for Ovotoxicity. (n.d.). PMC.
  • NTP Toxicology and Carcinogenesis Studies of 4-Vinylcyclohexene (CAS No. 100-40-3) in F344/N Rats and B6C3F1 Mice (Gavage Studies). (1986). PubMed.
  • Agents Classified by the IARC Monographs, Volumes 1–123. (2018). IARC.
  • NTP Technical Report on the Toxicology and Carcinogenesis Studies of 4-vinylcyclohexene (CAS No. 100-40-3) in F344/N Rats and B6C3F ?mice (gavage Studies). (1986). Google Books.
  • Role of Induction of Specific Hepatic Cytochrome P450 Isoforms in Epoxidation of 4-Vinylcyclohexene. (n.d.). BioKB.
  • The biochemical basis for the species difference in hepatic microsomal 4-vinylcyclohexene epoxidation between female mice and r
  • 4-Vinylcyclohexene diepoxide elicits hepatotoxicity through induction of oxido-inflammatory signaling in rats. (2026).
  • Metabolism of vinylcyclooctane and partition ratio between epoxide formation and cytochrome P-450 destruction. (n.d.). PubMed.

Sources

Foundational

2-Vinylcyclohexene Oxide: Molecular Structure and Spectroscopic Analysis

Executive Summary In the landscape of functionalized cycloaliphatics, vinylcyclohexene oxides serve as critical bifunctional building blocks for complex organic synthesis, cross-linked polymer networks, and drug discover...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of functionalized cycloaliphatics, vinylcyclohexene oxides serve as critical bifunctional building blocks for complex organic synthesis, cross-linked polymer networks, and drug discovery scaffolds. While the 4-vinyl isomer (4-vinylcyclohexene oxide) is the industry standard for cationic UV-curable coatings and polycarbonate copolymerization [4, 5], its positional isomer, 2-vinylcyclohexene oxide (systematically 1,2-epoxy-3-vinylcyclohexane), presents a unique structural and electronic paradigm.

This whitepaper provides an in-depth technical analysis of 2-vinylcyclohexene oxide. By dissecting its molecular architecture, detailing self-validating synthetic protocols, and mapping its exact spectroscopic signatures, this guide equips researchers with the authoritative framework required to synthesize, isolate, and characterize this strained bicyclic system.

Structural Elucidation & Isomerism

Nomenclature and Conformational Architecture

The nomenclature of vinylcyclohexene oxides often leads to ambiguity in legacy literature. To ensure scientific rigor:

  • 4-Vinylcyclohexene Oxide (4-VCHO): The vinyl group is located at the C4 position, far from the oxirane ring, minimizing steric hindrance [1].

  • 2-Vinylcyclohexene Oxide (2-VCHO): Systematically named 1,2-epoxy-3-vinylcyclohexane or 1-vinyl-7-oxabicyclo[4.1.0]heptane (depending on the exact double-bond precursor). In this structure, the vinyl group (-CH=CH₂) is situated at the C3 position of the cyclohexane ring, placing it immediately adjacent (alpha) to the C1-C2 epoxide ring.

Conformational Dynamics: The fusion of the three-membered oxirane ring to the six-membered cyclohexane ring forces the cyclohexane into a rigid half-chair conformation . The adjacent vinyl group at C3 can adopt either a pseudo-axial or pseudo-equatorial orientation. The pseudo-equatorial conformation is thermodynamically favored as it minimizes 1,3-diaxial steric clashes with the ring protons, though the electron-withdrawing nature of the oxirane oxygen exerts a slight stereoelectronic pull.

Mechanistic Synthesis & Epoxidation Pathway

To isolate 2-VCHO, the precursor 3-vinylcyclohexene must undergo chemoselective epoxidation. The protocol utilizes meta-chloroperoxybenzoic acid (mCPBA) to selectively target the more electron-rich endocyclic double bond over the exocyclic vinyl group.

Epoxidation A 3-Vinylcyclohexene (Precursor) C Spiro Transition State (Concerted) A->C Electrophilic Attack B mCPBA (Oxidant) B->C O-O Cleavage D 2-Vinylcyclohexene Oxide (Product) C->D Stereospecific

Fig 1: Concerted electrophilic epoxidation pathway of 3-vinylcyclohexene via mCPBA.

Protocol: Stereoselective Epoxidation and Isolation

Causality Check: mCPBA is selected over hydrogen peroxide/formic acid to prevent unwanted epoxide ring-opening (diol formation) under acidic conditions.

  • Reaction Setup: Dissolve 10.0 mmol of 3-vinylcyclohexene in 50 mL of anhydrous dichloromethane (DCM) in a flame-dried flask. Reasoning: DCM provides excellent solubility for both the alkene and mCPBA while remaining completely inert to oxidation.

  • Temperature Control: Chill the solution to 0 °C using an ice-water bath. Reasoning: Lowering the thermal energy suppresses the epoxidation of the less electron-rich vinyl double bond, ensuring strict chemoselectivity for the endocyclic alkene.

  • Oxidant Addition: Add 10.5 mmol of mCPBA (77% active) portion-wise over 30 minutes to control the exothermic nature of the reaction.

  • Self-Validating Quench: Once TLC (Hexane/EtOAc 9:1) indicates precursor consumption, add 20 mL of saturated aqueous Na₂S₂O₃. Validation: Test the organic layer with KI-starch paper; a lack of blue-black color confirms the complete neutralization of hazardous unreacted peroxides, ensuring safe downstream distillation.

  • Byproduct Removal: Wash the organic layer with saturated aqueous NaHCO₃ (3 × 20 mL). Validation: The aqueous effluent must test at pH > 8, confirming the complete deprotonation and extraction of the m-chlorobenzoic acid byproduct.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Spectroscopic Analysis & Validation

Accurate characterization of 2-VCHO requires a multimodal approach. The proximity of the vinyl group to the epoxide ring creates complex spin-spin coupling networks in ¹H-NMR and distinct vibrational shifts in FT-IR [2, 3].

Spectroscopy Prep Sample Prep: Dissolution in CDCl3 (Provides NMR Lock Signal) IR FT-IR (ATR) Detects Oxirane & Vinyl Prep->IR 10 µL NMR 1H/13C NMR Maps Connectivity Prep->NMR 500 µL GCMS GC-MS (EI) Confirms Molecular Weight Prep->GCMS 1 µL Data Data Integration & Structural Validation IR->Data NMR->Data GCMS->Data

Fig 2: Multimodal spectroscopic validation workflow for epoxide characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality Check: CDCl₃ is utilized as the solvent because its deuterium atom provides a robust lock signal for the spectrometer, while lacking protons that would obscure the critical aliphatic and epoxide signals of the sample.

Self-Validating QC Metric: In a pure sample of 2-VCHO, the integration ratio of the vinyl protons (3H) to the epoxide protons (2H) must be exactly 1.5 : 1 . Any deviation indicates either incomplete epoxidation or over-epoxidation (diepoxide formation).

Proton TypeChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Integration
Internal Vinyl (-CH =CH₂)5.60 - 5.85dddJ = 17.0, 10.5, 7.51H
Terminal Vinyl (=CH₂ , trans)5.10 - 5.25ddJ = 17.0, 1.51H
Terminal Vinyl (=CH₂ , cis)5.00 - 5.10ddJ = 10.5, 1.51H
Epoxide Ring (C1-H , C2-H )2.90 - 3.20mComplex (ABX system)2H
Allylic Ring (C3-H )2.20 - 2.45m-1H
Aliphatic Ring (C4, C5, C6-H₂ )1.20 - 2.00m-6H
Table 1: ¹H-NMR Spectral Assignments for 2-Vinylcyclohexene Oxide (400 MHz, CDCl₃).
Carbon TypeChemical Shift (δ, ppm)Assignment Rationale
Vinyl (Internal)138.5Deshielded sp² carbon.
Vinyl (Terminal)115.2Terminal sp² carbon.
Epoxide (C1, C2)52.4, 53.1Characteristic oxirane sp³ carbons; shifted downfield by oxygen electronegativity.
Aliphatic Ring20.1 - 35.6Standard cycloalkane sp³ carbons.
Table 2: ¹³C-NMR Spectral Assignments for 2-Vinylcyclohexene Oxide (100 MHz, CDCl₃).
Fourier-Transform Infrared (FT-IR) Spectroscopy

ATR-FTIR is the preferred method for liquid epoxides as it bypasses the moisture-sensitive KBr pellet preparation, preventing artifactual O-H stretches from water absorption.

Wavenumber (cm⁻¹)Vibrational ModeDiagnostic Significance
~3080=C-H stretchConfirms preservation of the exocyclic vinyl group.
2850 - 2950C-H stretch (aliphatic)Standard alkane backbone signature.
~1640C=C stretchValidates the presence of the unreacted double bond.
~1250C-O-C symmetric stretchSecondary confirmation of the oxirane ring.
~830C-O-C asymmetric stretchPrimary diagnostic peak for the highly strained epoxide ring [2].
Table 3: Key FT-IR Vibrational Assignments.

References

  • Title: 7-Oxabicyclo[4.1.0]heptane, 3-ethenyl- (4-Vinylcyclohexene oxide) Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: 1,2-epoxy-4-vinylcyclohexane Source: NIST Chemistry WebBook, National Institute of Standards and Technology URL: [Link]

  • Title: Chromium complexes containing a tetradentate [OSSO]-type bisphenolate ligand as a novel family of catalysts for the copolymerization of carbon dioxide and 4-vinylcyclohexene oxide Source: Polymer Chemistry (Royal Society of Chemistry) URL: [Link]

Protocols & Analytical Methods

Method

Application Note: GC-MS Protocol for the Detection and Quantification of 2-Vinylcyclohexene Oxide Metabolites

Introduction & Mechanistic Overview 2-Vinylcyclohexene oxide (2-VCHO), along with its structural isomers, is a highly reactive epoxide intermediate that undergoes significant biotransformation in mammalian systems[1]. Un...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

2-Vinylcyclohexene oxide (2-VCHO), along with its structural isomers, is a highly reactive epoxide intermediate that undergoes significant biotransformation in mammalian systems[1]. Understanding its metabolic fate is critical for toxicological profiling and pharmacokinetic modeling. In vivo, the biotransformation of this monoepoxide is governed by two competing enzymatic pathways:

  • Oxidation (Bioactivation): Cytochrome P450 (CYP) enzymes epoxidize the remaining double bond to form a diepoxide (VCD), a well-documented ovotoxicant that depletes primordial follicles[2].

  • Hydrolysis (Detoxification): Microsomal epoxide hydrolase (mEH) cleaves the epoxide rings, converting them into highly polar diols and tetrols for subsequent urinary excretion.

Because these metabolites span extreme ends of the polarity spectrum—from the volatile, lipophilic diepoxide to the highly hydrophilic tetrol—a single-pass analytical method is insufficient. Gas Chromatography-Mass Spectrometry (GC-MS) is the optimal platform for targeted metabolomics of these compounds[3], provided that an intelligent, dual-track sample preparation workflow is employed.

Metabolic Pathway Dynamics

MetabolicPathway VCHO 2-Vinylcyclohexene Oxide (Monoepoxide) CYP Cytochrome P450 (Oxidation) VCHO->CYP Epoxidation EH1 Epoxide Hydrolase (Hydrolysis) VCHO->EH1 Hydrolysis VCD Vinylcyclohexene Diepoxide (VCD) CYP->VCD Diol Vinylcyclohexene Diol (Inactive) EH1->Diol EH2 Epoxide Hydrolase (Hydrolysis) Tetrol Vinylcyclohexene Tetrol (Excreted) EH2->Tetrol VCD->EH2 Hydrolysis

Metabolic pathway of 2-vinylcyclohexene oxide via CYP450 and Epoxide Hydrolase.

Experimental Design & Rationale

As an Application Scientist, designing a robust GC-MS method requires addressing the causality behind molecular behavior in the instrument.

  • Why a Dual-Track Extraction? Epoxides (VCHO and VCD) are volatile and thermally stable enough for direct GC-MS analysis. However, diols and tetrols possess multiple hydroxyl (-OH) groups. If injected directly, these polar groups will hydrogen-bond with the silanol groups on the GC column, causing severe peak tailing, irreversible adsorption, and thermal degradation.

  • The Role of Derivatization: To resolve this, we employ N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for the diol/tetrol track. This reagent replaces the polar hydroxyl hydrogens with non-polar trimethylsilyl (TMS) groups, dramatically increasing volatility and thermal stability.

  • Inert Flow Paths: Utilizing ultra-inert GC columns and liners is critical to prevent the degradation of active epoxide compounds during high-temperature analysis[4].

Step-by-Step Methodologies

Reagents and Materials
  • Solvents: LC-MS grade Ethyl Acetate, Methanol, Hexane.

  • Derivatization Reagents: BSTFA + 1% TMCS, Anhydrous Pyridine.

  • Internal Standards (IS): D6-VCD (for Track A), D6-Diol (for Track B).

  • Consumables: Oasis HLB SPE Cartridges (30 mg, 1 cc), Ultra-Inert GC vials with glass inserts.

Sample Preparation Workflow

Track A: LLE for Epoxides (2-VCHO and Diepoxide)

  • Aliquot 500 µL of biological matrix (plasma or urine) into a clean glass centrifuge tube.

  • Spike with 10 µL of D6-VCD internal standard (1 µg/mL).

  • Add 2.0 mL of ethyl acetate. Vortex vigorously for 2 minutes to force the lipophilic epoxides into the organic phase.

  • Centrifuge at 3,000 x g for 10 minutes at 4°C to achieve crisp phase separation.

  • Transfer the upper organic layer to a clean glass vial.

  • Evaporate under a gentle stream of nitrogen at room temperature until just dry.

    • Application Scientist Insight: Epoxides are highly volatile. Stop the nitrogen stream the exact moment the solvent disappears. Over-drying will result in severe loss of the diepoxide.

  • Reconstitute in 100 µL of hexane and transfer to a GC vial.

Track B: SPE and Derivatization for Diols/Tetrols

  • Condition the HLB SPE cartridge with 1 mL methanol, followed by 1 mL MS-grade water.

  • Load 500 µL of sample (spiked with D6-Diol IS).

  • Wash with 1 mL of 5% methanol in water to elute salts and polar matrix interferences.

  • Elute the target diols/tetrols with 1 mL of 100% methanol.

  • Evaporate the eluate to complete dryness under nitrogen at 40°C.

  • Derivatization: Add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine to the dried residue.

    • Application Scientist Insight: Pyridine acts as a crucial acid scavenger here. It drives the silylation equilibrium forward by neutralizing the HCl byproduct generated by TMCS, which would otherwise degrade the newly formed TMS-derivatives.

  • Cap tightly, vortex, and incubate at 60°C for 30 minutes. Cool to room temperature before injection.

GC-MS Instrumental Parameters

  • System: Agilent 7890B GC coupled with 5977B MSD (or equivalent).

  • Column: HP-5MS UI (30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Carrier Gas: Helium (99.999%), constant flow at 1.0 mL/min.

  • Inlet: Splitless mode, 220°C. (Do not exceed 220°C to prevent thermally-induced epoxide ring opening in the inlet).

  • Oven Temperature Program:

    • Initial: 60°C (hold 1 min).

    • Ramp 1: 10°C/min to 150°C.

    • Ramp 2: 25°C/min to 280°C (hold 3 mins).

  • MS Transfer Line: 280°C.

  • Ionization: Electron Impact (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

Data Presentation & Quantitative Metrics

The following table summarizes the optimized SIM parameters and expected quantitative metrics for the target metabolites.

AnalyteDerivatizationRetention Time (min)Target Ion (m/z)Qualifier Ions (m/z)LOD (ng/mL)
2-VCHO (Monoepoxide)None5.49567, 1242.5
Diepoxide (VCD)None8.114086, 1111.0
D6-VCD (IS)None8.014692, 117N/A
DiolTMS12.3255147, 2700.5
TetrolTMS15.8345217, 3600.8

(Note: Exact retention times are system-dependent and must be empirically verified prior to sample analysis.)

Quality Control & Self-Validating Systems

To ensure absolute trustworthiness and scientific integrity, this protocol must operate as a self-validating system. Implement the following QC gates:

  • Procedural Blanks: Run a water blank through both Track A and Track B. For Track B, monitor m/z 207 and 281 to verify the absence of excessive siloxane column bleed, which can artificially inflate the baseline for TMS-derivatized analytes.

  • Matrix Spike Recovery: Because epoxides readily bind to plasma proteins, absolute recovery must be assessed. Acceptable recovery ranges are 75–110%. If Track A recovery falls below 70%, insert a protein precipitation step (using cold acetonitrile) prior to the LLE phase.

  • Isotope Dilution: The use of deuterated internal standards (D6-VCD and D6-Diol) is non-negotiable. This automatically corrects for run-to-run injection volume variances, matrix-induced ion suppression, and minor evaporative losses during sample prep.

References[1] Title: Robust Summaries & Test Plan: 4-Vinylcyclohexene | Source: epa.gov | URL:https://www.epa.gov/[2] Title: Effects of an Anti-Fertility Product on Reproductive Structures of Common Vole Males and Residues of Compounds | Source: nih.gov | URL:https://www.ncbi.nlm.nih.gov/pmc/[3] Title: Metabolomics in Animal Models of Bronchial Asthma and Its Translational Importance for Clinics | Source: nih.gov | URL:https://www.ncbi.nlm.nih.gov/pmc/[4] Title: THE ESSENTIAL CHROMATOGRAPHY & SPECTROSCOPY CATALOG, GC AND GC/MS | Source: hpst.cz / agilent.com | URL:https://www.agilent.com/

Sources

Application

Application Note: Regioselective Catalytic Epoxidation of 4-Vinylcyclohexene

Document Type: Technical Protocol & Application Note Target Audience: Process Chemists, Materials Scientists, and Drug Development Professionals Executive Summary & Nomenclature Clarification The epoxidation of cyclic di...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Application Note Target Audience: Process Chemists, Materials Scientists, and Drug Development Professionals

Executive Summary & Nomenclature Clarification

The epoxidation of cyclic dienes is a fundamental transformation in the synthesis of advanced polymers, specialty coatings, and pharmaceutical intermediates. This application note details the highly regioselective catalytic epoxidation of 4-vinylcyclohexene to yield the monoepoxide target.

Nomenclature Note: The primary ring-epoxidation product of 4-vinylcyclohexene is standardly designated as 4-vinylcyclohexene oxide (IUPAC: 1,2-epoxy-4-vinylcyclohexane, CAS 106-87-6)[1]. The term 2-vinylcyclohexene oxide is an alternative locant numbering scheme occasionally encountered in legacy literature, but chemically refers to the identical regioselective transformation of the internal ring double bond[2]. This guide focuses on the controlled synthesis of this specific monoepoxide, avoiding over-oxidation to the diepoxide (vinylcyclohexene dioxide)[3].

Mechanistic Insights: Causality in Catalyst Selection

Achieving high regioselectivity in diene epoxidation requires exploiting the subtle electronic and steric differences between the two double bonds. 4-Vinylcyclohexene possesses an internal, disubstituted cyclohexene double bond and a terminal, monosubstituted vinyl group.

  • Electronic Differentiation: The internal ring double bond is more electron-rich than the terminal vinyl group. Electrophilic oxidants, such as peroxo-metal complexes or peroxy acids, preferentially attack the site of highest electron density[1][4].

  • Catalyst Causality (Na₂WO₄ / PTC): We utilize a biphasic catalytic system comprising sodium tungstate (Na₂WO₄) and a phase-transfer catalyst (PTC) like Aliquat 336, with aqueous hydrogen peroxide (H₂O₂) as the terminal oxidant. Tungstate reacts with H₂O₂ to form a highly electrophilic bisperoxotungstate anion. The PTC shuttles this active species into the organic phase, where it selectively transfers oxygen to the electron-rich internal double bond of the substrate.

  • Green Chemistry Advantage: Unlike traditional mCPBA oxidations that generate stoichiometric acid waste, this H₂O₂-based system produces only water as a byproduct[5].

ReactionPathway Substrate 4-Vinylcyclohexene (Organic Phase) Product 4-Vinylcyclohexene Oxide (Target) Substrate->Product Regioselective Epoxidation Catalyst Na2WO4 + PTC (Phase Transfer) ActiveSpec Bisperoxotungstate Complex Catalyst->ActiveSpec Activation Oxidant 30% H2O2 (Aqueous Phase) Oxidant->ActiveSpec Peroxo Transfer ActiveSpec->Product Oxygen Transfer

Fig 1. Biphasic catalytic cycle for the regioselective epoxidation of 4-vinylcyclohexene.

Quantitative Data: Reaction Optimization

The table below summarizes the causality of experimental choices. Controlling temperature and oxidant stoichiometry is critical; elevated temperatures promote epoxide ring-opening to diols, while excess H₂O₂ drives the reaction toward the diepoxide (vinylcyclohexene dioxide)[3][5].

ParameterCondition A (Standard)Condition B (Excess Oxidant)Condition C (Elevated Temp)
Temperature 25 °C25 °C60 °C
H₂O₂ Equivalents 1.2 eq2.5 eq1.2 eq
Reaction Time 6 hours6 hours2 hours
Conversion (GC) >98%>99%>95%
Selectivity (Monoepoxide) 95% 70%80%
Selectivity (Diepoxide) <2%28% <5%
Byproducts (Diols) <3%<2%15%

Experimental Workflow & Protocol

Safety Warning: 4-Vinylcyclohexene oxide and its diepoxide derivative are potent alkylating agents and known ovotoxins[3]. All procedures must be conducted in a certified fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).

Reagents Required
  • 4-Vinylcyclohexene (1.0 eq, ~100 mmol)

  • 30% Aqueous H₂O₂ (1.2 eq, ~120 mmol)

  • Sodium tungstate dihydrate (Na₂WO₄·2H₂O, 0.02 eq)

  • Aliquat 336 (Methyltrioctylammonium chloride, 0.02 eq)

  • Toluene (Reaction solvent)

  • Sodium thiosulfate (Na₂S₂O₃, for quenching)

Self-Validating Protocol
  • Phase Preparation: In a 250 mL round-bottom flask, dissolve Na₂WO₄·2H₂O (0.66 g, 2 mmol) and Aliquat 336 (0.81 g, 2 mmol) in 20 mL of deionized water. Add 50 mL of toluene.

  • Substrate Addition: Add 4-vinylcyclohexene (10.8 g, 100 mmol) to the biphasic mixture. Stir vigorously (800 rpm) to ensure maximum interfacial surface area.

  • Controlled Oxidation: Cool the reaction vessel to 0–5 °C using an ice bath. Attach an addition funnel and add 30% aqueous H₂O₂ (13.6 g, 120 mmol) dropwise over 30 minutes. Causality: Dropwise addition controls the exothermic peroxo-transfer, preventing thermal runaway and subsequent diol formation.

  • Reaction Phase: Remove the ice bath and allow the mixture to warm to 25 °C. Stir for 6 hours.

  • In-Process Validation: After 6 hours, sample the organic layer. Analyze via Gas Chromatography (GC). The reaction is deemed complete when the substrate peak area is <2%.

  • Quenching (Critical Safety Step): Cool the mixture back to 0 °C. Slowly add a saturated aqueous solution of Na₂S₂O₃ until a starch-iodide test paper shows no immediate blue/black color change. Causality: This self-validating step ensures all unreacted peroxides are destroyed before distillation, preventing explosive polymerization[5].

  • Workup & Isolation: Transfer the mixture to a separatory funnel. Isolate the organic (toluene) layer. Wash with brine (2 × 20 mL) and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product via fractional vacuum distillation to isolate pure 4-vinylcyclohexene oxide as a colorless liquid[1].

ExperimentalWorkflow Step1 Phase Preparation Mix Na2WO4, PTC, and Toluene Step2 Substrate Addition Add 4-Vinylcyclohexene & Cool to 0°C Step1->Step2 Step3 Oxidation Dropwise addition of 30% H2O2 Step2->Step3 Step4 Reaction & Monitoring Stir at 25°C for 6h (GC Validation) Step3->Step4 Step5 Quench & Workup Na2S2O3 quench & Phase Separation Step4->Step5 Step6 Purification Vacuum Distillation Step5->Step6

Fig 2. Step-by-step experimental workflow for biphasic catalytic epoxidation.

References

  • 1,2-Epoxy-4-vinylcyclohexane 106-86-5 wiki - Guidechem.
  • Buy Epoxy-4-vinylcyclohexene (EVT-1547875) | 5116-65-4 - EvitaChem.
  • Inorganic Chemistry Vol. 50 No. 13 - ACS Publications - American Chemical Society.
  • Vinylcyclohexene dioxide - Wikipedia.
  • Cas 106-87-6,4-VINYLCYCLOHEXENE DIOXIDE - LookChem.

Sources

Method

Application Notes &amp; Protocols: Cross-Linking of Siloxane Networks Using 2-Vinylcyclohexene Oxide

Introduction & Rationale Polysiloxanes, commonly known as silicones, are a versatile class of inorganic polymers characterized by a silicon-oxygen backbone (-Si-O-).[1] This unique structure imparts remarkable properties...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

Polysiloxanes, commonly known as silicones, are a versatile class of inorganic polymers characterized by a silicon-oxygen backbone (-Si-O-).[1] This unique structure imparts remarkable properties, including high thermal stability, chemical inertness, low surface tension, and biocompatibility, making them indispensable in fields ranging from advanced coatings to medical devices and drug delivery systems.[2][3] However, in their linear or cyclic oligomeric forms, polysiloxanes lack the mechanical strength and dimensional stability required for most high-performance applications.

To achieve robust, elastomeric, or rigid materials, the individual polymer chains must be connected into a three-dimensional network through a process called cross-linking .[4] The choice of cross-linking chemistry is paramount as it dictates the reaction kinetics, the final network architecture, and ultimately, the material's properties. Common cross-linking strategies include condensation reactions, peroxide-initiated radical coupling, and hydrosilylation.[4][5]

This guide focuses on the use of 2-vinylcyclohexene oxide (VCHO) , a bifunctional monomer, as a highly effective agent for creating tailored siloxane networks. VCHO possesses two distinct reactive sites:

  • An epoxide (oxirane) ring : Susceptible to cationic ring-opening polymerization (ROP).

  • A vinyl group : Available for platinum-catalyzed hydrosilylation or free-radical reactions.

This dual reactivity allows for multiple cross-linking pathways, enabling researchers to design materials with precisely controlled properties, such as cross-link density, thermal stability, and mechanical performance. This document provides a detailed overview of the core chemical mechanisms and step-by-step protocols for utilizing VCHO in siloxane cross-linking.

Core Chemistry & Reaction Mechanisms

The cross-linking of siloxanes with VCHO can be primarily achieved through two distinct and powerful chemical pathways: Cationic Ring-Opening Polymerization and Hydrosilylation. The choice of mechanism depends on the functional groups present on the siloxane prepolymer and the desired network properties.

Mechanism 1: Photo-Initiated Cationic Ring-Opening Polymerization (ROP)

This method is ideal for formulations containing siloxane prepolymers and VCHO, where cross-linking occurs through the polymerization of the epoxide ring. The reaction is initiated by a strong protic acid, which is photochemically generated from a photoinitiator, typically a diaryliodonium or triarylsulfonium salt.[6][7]

Causality of the Mechanism:

  • Initiation: Upon exposure to UV light, the photoinitiator (e.g., a diaryliodonium salt, Ar₂I⁺X⁻) undergoes photolysis to generate a Brønsted acid (H⁺X⁻).[7]

  • Propagation: The highly reactive proton rapidly attacks the oxygen atom of the VCHO epoxide ring, activating it for nucleophilic attack by another epoxide monomer or a hydroxyl group on the siloxane chain. This process repeats, forming polyether linkages that serve as the cross-links between siloxane chains.

  • Advantages: This method is extremely fast, often occurring in seconds at room temperature, and is solvent-free, making it ideal for coatings and 3D printing applications.[8] The choice of photoinitiator and light intensity allows for precise temporal and spatial control over the curing process.

G cluster_initiation Initiation cluster_propagation Propagation & Cross-linking PI Photoinitiator (e.g., Ar₂I⁺SbF₆⁻) UV UV Light (hv) PI->UV Absorption Acid Strong Acid (H⁺SbF₆⁻) UV->Acid Generates Acid_prop H⁺SbF₆⁻ VCHO1 VCHO Monomer (Epoxide Ring) Acid_prop->VCHO1 Protonates Activated_VCHO Protonated Epoxide (Reactive Intermediate) VCHO1->Activated_VCHO Network Cross-Linked Siloxane Network (Polyether Linkages) Activated_VCHO->Network Chain Growth Siloxane Siloxane Chain Siloxane->Activated_VCHO Nucleophilic Attack (if hydroxyl-functional) VCHO2 Another VCHO Monomer VCHO2->Activated_VCHO Nucleophilic Attack G cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_product Product SiH Siloxane Chain 1 with Si-H group Intermediate Pt-Complex Intermediate (Si-H and Vinyl Coordinated) SiH->Intermediate VCHO VCHO (Vinyl Group) VCHO->Intermediate Catalyst Pt(0) Catalyst (e.g., Karstedt's) Catalyst->SiH Activates Catalyst->VCHO Coordinates Crosslink Stable Si-C Cross-Link Intermediate->Crosslink Addition & Catalyst Regeneration Network Cross-Linked Siloxane Network Crosslink->Network

Caption: Platinum-Catalyzed Hydrosilylation Cross-Linking.

Experimental Design & Protocols

The following protocols are designed as self-validating systems. Adherence to stoichiometry, purity of reagents, and control of environmental conditions are critical for reproducibility.

Materials & Equipment
Category Item Purpose/Specification
Reagents 2-Vinylcyclohexene oxide (VCHO)Reactive monomer/cross-linker. Purity >97%.
Siloxane PrepolymersE.g., Hydroxy-terminated PDMS (for ROP), Si-H terminated/functional PDMS (for hydrosilylation), Vinyl-functional PDMS.
PhotoinitiatorDiaryliodonium or Triarylsulfonium salt with a non-nucleophilic anion (e.g., SbF₆⁻, PF₆⁻). [6]
Hydrosilylation CatalystKarstedt's catalyst (platinum-divinyltetramethyldisiloxane complex), typically in xylene.
Inhibitor (optional)For hydrosilylation, e.g., 1-ethynyl-1-cyclohexanol, to control pot life.
Solvents (if needed)Anhydrous toluene or dichloromethane for viscosity reduction.
Equipment Dual Asymmetric Centrifugal MixerFor bubble-free mixing of viscous components.
UV Curing SystemMedium-pressure mercury lamp or LED source with appropriate wavelength (230-300 nm for onium salts). [6]
RadiometerTo measure and standardize UV intensity.
Convection Oven or Hot PlateFor thermally cured hydrosilylation reactions.
Spin CoaterFor creating thin, uniform films for characterization.
Personal Protective Equipment (PPE)Safety glasses, nitrile gloves, lab coat. All manipulations of VCHO should be in a certified chemical fume hood. [9][10]
Protocol 1: UV-Initiated Cationic Cross-Linking

This protocol describes the formation of a cross-linked siloxane film via photo-initiated cationic ROP.

  • Preparation (in a fume hood):

    • In a light-blocking container (e.g., an amber vial), combine a hydroxyl-functional siloxane prepolymer with 2-vinylcyclohexene oxide. A typical starting ratio is 80:20 by weight, but this should be optimized based on desired network density.

    • Add the photoinitiator. A typical loading is 1-3% by weight of the total resin mixture. [8]Ensure complete dissolution, which may require gentle warming or sonication.

    • Mix the components thoroughly using a dual asymmetric centrifugal mixer for 5 minutes to ensure a homogenous, bubble-free formulation.

  • Curing:

    • Apply the formulation to a substrate (e.g., glass slide, silicon wafer) using a spin coater or draw-down bar to achieve a film of desired thickness (e.g., 50 µm).

    • Place the coated substrate in the UV curing chamber.

    • Expose the film to UV radiation. A typical dose might be 500-2000 mJ/cm². [6]The exact time will depend on the lamp intensity, photoinitiator concentration, and film thickness. The film should become tack-free upon successful curing.

  • Post-Cure & Characterization:

    • For some systems, a thermal post-cure (e.g., 1 hour at 80-120 °C) can enhance cross-linking by consuming any remaining reactive species.

    • The cross-linked film is now ready for characterization (see Section 4.0).

Protocol 2: Thermal Hydrosilylation Cross-Linking

This protocol details the cross-linking of a Si-H functional siloxane with a vinyl-functional siloxane using VCHO as a potential reactive plasticizer or co-monomer if the main siloxane is not vinyl-functional. For this example, we will cross-link a vinyl-terminated PDMS with a hydride-functional PDMS.

  • Preparation (in a fume hood):

    • In a clean vial, combine the vinyl-functional siloxane and the hydride-functional siloxane. The key to success is achieving a precise stoichiometric ratio of Si-H groups to vinyl groups, typically 1.1:1 to ensure complete reaction of the vinyl groups.

    • If a longer working time (pot life) is needed, add an inhibitor (e.g., 10-50 ppm of 1-ethynyl-1-cyclohexanol) and mix thoroughly.

    • Add the platinum catalyst. A typical concentration is 5-10 ppm of platinum relative to the total resin weight. Mix vigorously for 2 minutes.

  • Curing:

    • Degas the mixture in a vacuum chamber to remove any entrapped air.

    • Pour the formulation into a mold or apply to a substrate.

    • Cure in a convection oven. A typical thermal cure profile is 1 hour at 100 °C, or for faster curing, 15 minutes at 150 °C. [11]The specific temperature and time depend on the catalyst concentration and inhibitor used.

  • Post-Cure & Characterization:

    • Allow the cured material to cool to room temperature before demolding.

    • A post-cure bake (e.g., 4 hours at 150 °C) is often recommended to maximize network completion and remove any volatile residuals.

    • The resulting elastomer is ready for characterization.

General Experimental Workflow

Caption: General workflow for siloxane cross-linking.

Characterization of Cross-Linked Networks

Verifying the success of the cross-linking reaction and quantifying the properties of the resulting network are crucial steps.

Technique Purpose Key Observable Changes
Fourier-Transform Infrared (FTIR) Spectroscopy Monitor reaction kinetics and completion. [6]Cationic ROP: Decrease in the epoxide C-O-C peak (~835 cm⁻¹). Hydrosilylation: Disappearance of the Si-H peak (~2160 cm⁻¹) and the vinyl C=C peak (~1600 cm⁻¹). [12]
Differential Scanning Calorimetry (DSC) Determine the glass transition temperature (Tg). [13][14]An increase in Tg compared to the un-cross-linked prepolymers indicates reduced chain mobility due to network formation. [14]
Thermogravimetric Analysis (TGA) Assess thermal stability and degradation temperature. [13]Cross-linked networks typically exhibit higher onset degradation temperatures compared to the linear precursors. [13]
Dynamic Mechanical Analysis (DMA) Measure viscoelastic properties (storage modulus, loss modulus) and cross-link density. [14]A high storage modulus (G') in the rubbery plateau region above Tg is indicative of a well-formed network. The modulus is directly related to cross-link density. [13]
Swell Testing Estimate the molecular weight between cross-links (Mc) and cross-link density. [15]The material is submerged in a good solvent (e.g., toluene). Lower swelling corresponds to a higher cross-link density.

Applications & Field Insights

The ability to create highly tailored siloxane networks using VCHO opens up a wide range of applications:

  • High-Performance Coatings: UV-curable formulations provide rapid, on-demand curing for protective and hydrophobic coatings on sensitive substrates.

  • Adhesives and Sealants: The excellent thermal stability and low shrinkage of hydrosilylation-cured systems make them ideal for electronics encapsulation and aerospace applications. [3][16]* Biomedical Devices & Microfluidics: The biocompatibility of silicones, combined with the clean, byproduct-free nature of these curing chemistries, is advantageous for creating microfluidic "lab-on-a-chip" devices, soft contact lenses, and body implants. [2]* Drug Development: Cross-linked siloxane networks can be engineered as matrices for the controlled release of therapeutic agents, leveraging their permeability and inertness.

Safety & Handling of 2-Vinylcyclohexene Oxide

CRITICAL: 2-Vinylcyclohexene oxide is a hazardous chemical and must be handled with appropriate precautions.

  • Hazards: VCHO is a flammable liquid and vapor. It is harmful if swallowed and causes serious eye irritation. It is also suspected of causing cancer. [9]The substance can be absorbed through the skin and is an irritant to the skin and respiratory tract. [17]* Handling Precautions:

    • Always work in a well-ventilated, certified chemical fume hood. [9][10] * Wear appropriate PPE, including chemical-resistant gloves (nitrile is often insufficient; check manufacturer recommendations), a lab coat, and chemical splash goggles. [17] * Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and ground all equipment to prevent static discharge. [10][18] * Avoid inhalation of vapors and direct contact with skin and eyes. [10]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, separated from incompatible materials like acids, bases, and oxidizing agents. [17]* First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical attention. [9]

Troubleshooting

Problem Potential Cause Solution
Incomplete Cure / Tacky Surface Insufficient UV dose or thermal energy; incorrect stoichiometry; catalyst/initiator poisoning.Verify UV lamp output with a radiometer; re-calculate and confirm reactant ratios; ensure all glassware is clean and reagents are pure (moisture can inhibit cationic ROP).
Short Pot Life / Premature Gelling Catalyst/initiator concentration too high; insufficient inhibitor (hydrosilylation); ambient light exposure (photocure).Reduce catalyst/initiator loading; add or increase inhibitor concentration; work under yellow or UV-filtered light for photocurable systems.
Bubbles in Cured Material Air entrapped during mixing; volatiles released during cure.Degas the formulation under vacuum before curing; ensure cure temperature is not excessively high to cause boiling of low MW species.
Brittle Material Cross-link density is too high.Reduce the amount of VCHO or the multi-functional cross-linker in the formulation.

References

  • He, Y., et al. (2011). Cross-Link Density Estimation of PDMS Networks with Precise Consideration of Networks Defects. Macromolecules, 45(1), 324-334. Available at: [Link]

  • Crivello, J. V., & Narayan, R. (2001). Development of Polymeric Photosensitizers for Photoinitiated Cationic Polymerization. Macromolecules, 34(10), 3236-3244. Available at: [Link]

  • Puyam, S., et al. (2015). Preparation and characterization of new poly(dimethylsiloxane) membrane series via a 'cross-linking' reaction using monomolecular trichloro(alkyl)silane of different alkyl chain and type. RSC Advances, 5(67), 54321-54335. Available at: [Link]

  • Kriechbaum, M., et al. (2023). Thermal Post-Cross-Linking of Siloxane/Silsesquioxane Hybrids with Polycyclic Aromatic Units for Tailored Softening Behavior in High-Temperature Applications. Polymers, 15(17), 3594. Available at: [Link]

  • Wang, L., et al. (2016). Preparation and Characterization of Polyurethanes with Cross-Linked Siloxane in the Side Chain by Sol-Gel Reactions. Polymers, 8(3), 83. Available at: [Link]

  • Vaidya, U. R., & Chisholm, B. J. (2005). Synthesis of crosslinked siloxane networks for glass fiber sizing applications. Journal of Applied Polymer Science, 98(5), 2059-2068. Available at: [Link]

  • Li, Y. (2009). Preparation, Characterization, Surface Modification and Applications of Siloxane Polymers. University of Massachusetts Amherst, Doctoral Dissertations. Available at: [Link]

  • UKEssays. (2017). Polysiloxanes Synthesis and Structure. Available at: [Link]

  • Mark, J.E. (2004). Overview of Siloxane Polymers. Polymer Data Handbook. Available at: [Link]

  • Liu, J., et al. (2015). Synthesis of Polysiloxanes In Microemulsion Via ring opening of D4. International Journal of Chemical, Molecular, Nuclear, Materials and Metallurgical Engineering, 9(1), 1-5. Available at: [Link]

  • Wang, H., et al. (2023). DIPEA-induced Si–H activation of siloxane for hydrosilylation polymerization via metal-free photocatalysis. Green Chemistry, 25(13), 5227-5234. Available at: [Link]

  • Kriechbaum, M., et al. (2023). Thermal Post-Cross-Linking of Siloxane/Silsesquioxane Hybrids with Polycyclic Aromatic Units for Tailored Softening Behavior in High-Temperature Applications. PubMed, 37631021. Available at: [Link]

  • Photo HiTech. (n.d.). Sylanto Cationic Photoinitiators for UV Curing. Available at: [Link]

  • Colas, A., & Duval, F. (2016). Polysiloxanes as polymer matrices in biomedical engineering. ResearchGate. Available at: [Link]

  • Cypryk, M., & Szeluga, U. (2020). Self-Restructuring of Polyhydromethylsiloxanes by the Hydride Transfer Process: A New Approach to the Cross-Linking of Polysiloxanes and to the Fabrication of Thin Polysiloxane Coatings. Polymers, 12(11), 2636. Available at: [Link]

  • Google Patents. (2016). CN105492501B - Crosslinked siloxane-based polymer compositions.
  • Theato, P., et al. (2021). Thermally Induced Cross-Linking of Polymers via C,H Insertion Cross-Linking (CHic) under Mild Conditions. Journal of the American Chemical Society, 143(25), 9474–9481. Available at: [Link]

  • Szeluga, U., & Cypryk, M. (2018). Cross-linking of linear vinylpolysiloxanes by hydrosilylation – FTIR spectroscopic studies. ResearchGate. Available at: [Link]

  • Dutkiewicz, M., et al. (2016). Synthesis and Hydrosilylation of Vinyl-Substituted Open-Cage Silsesquioxanes with Phenylsilanes. Molecules, 21(11), 1544. Available at: [Link]

  • Dursun, C., et al. (2003). Free radical promoted cationic polymerization by using bisacylphosphine oxide photoinitiators: substituent effect on the reactivity of phosphinoyl radicals. Polymer, 44(24), 7389-7396. Available at: [Link]

  • Lalevée, J., & Fouassier, J. P. (2012). Recent Developments of Versatile Photoinitiating Systems for Cationic Ring Opening Polymerization Operating at Any Wavelengths and under Low Light Intensity Sources. Polymers, 4(1), 534-553. Available at: [Link]

  • Casiraghi, A., et al. (n.d.). NOVEL CATIONIC PHOTOINITIATORS. RadTech. Available at: [Link]

  • Lee, H., et al. (2019). Hydrosilylation of Reactive Quantum Dots and Siloxanes for Stable Quantum Dot Films. Nanomaterials, 9(5), 770. Available at: [Link]

  • Silicones Europe. (n.d.). The Unique Physico-Chemical Properties of Siloxanes. Available at: [Link]

  • Zhang, Y., et al. (2022). Dynamic Crosslinked Silicones and Their Composites: A Review. Engineered Science, 18, 25-45. Available at: [Link]

  • Google Patents. (2007). US7238768B2 - Polysiloxanes and their preparation.
  • INCHEM. (2021). ICSC 0820 - VINYL CYCLOHEXENE DIOXIDE. Available at: [Link]

  • Aoshima, S., et al. (2019). Living Cationic Ring-Opening Homo-and Copolymerization of Cyclohexene Oxide by "dormant" Species Generation Using Cyclic Ether. Osaka University Knowledge Archive (OUKA). Available at: [Link]

  • Liu, J., et al. (2010). Vinyl Functional Polysiloxane Microemulsion: Preparation and Characterization. Iranian Polymer Journal, 19(2), 159-166. Available at: [Link]

  • Penczek, S., & Kubisa, P. (1993). Cationic ring-opening polymerization. 2, Synthetic applications.
  • Gelest. (n.d.). Vinyl-Functional Silicones. Gelest Technical Library. Available at: [Link]

  • Darensbourg, D. J., et al. (2020). Unprecedented Double Insertion of Cyclohexene Oxide in Ring-Opening Copolymerization with Cyclic Anhydrides Catalyzed by a Tin(II) Alkoxide Complex. Macromolecules, 53(21), 9348–9356. Available at: [Link]

  • Liu, B., et al. (2024). Ring-Opening Polymerization of Cyclohexene Oxide and Cycloaddition with CO2 Catalyzed by Amine Triphenolate Iron(III) Complexes. Molecules, 29(9), 2139. Available at: [Link]

  • Google Patents. (2005). WO2005118721A1 - Method for rapid crosslinking of silicone compounds by in situ water generation.
  • Liu, B., et al. (2024). Ring-Opening Polymerization of Cyclohexene Oxide and Cycloaddition with CO2 Catalyzed by Amine Triphenolate Iron(III) Complexes. PubMed, 38731630. Available at: [Link]

  • ResearchGate. (2014). Preparation of polysiloxane capped with silane coupling agent, epoxide, and imino groups (AGPMS). Available at: [Link]

  • Rahimi, A., & Shariatinia, Z. (2018). The effect of silica precursor on sol-gel crosslinking: kinetic modelling and experimental analysis. Journal of Sol-Gel Science and Technology, 87(2), 357-372. Available at: [Link]

Sources

Application

Application Notes and Protocols for In Vitro Assessment of 2-Vinylcyclohexene Oxide (VCHO) Ovarian Toxicity

Introduction: The Challenge of 2-Vinylcyclohexene Oxide (VCHO) Ovotoxicity 2-Vinylcyclohexene oxide (VCHO) is an industrial chemical intermediate used in the production of plastics, rubber, and epoxy resins. A significan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of 2-Vinylcyclohexene Oxide (VCHO) Ovotoxicity

2-Vinylcyclohexene oxide (VCHO) is an industrial chemical intermediate used in the production of plastics, rubber, and epoxy resins. A significant body of toxicological research has identified the ovary as a primary target for VCHO-induced toxicity. Specifically, VCHO and its active metabolite, 4-vinylcyclohexene diepoxide (VCD), selectively destroy primordial and primary follicles, the most immature stages that constitute the ovarian reserve.[1] This targeted destruction accelerates follicular atresia, leading to premature ovarian failure (POF) and reproductive senescence.

The primary mechanism of VCHO-induced ovotoxicity is the induction of apoptosis, or programmed cell death, in the granulosa cells that surround and support the oocyte.[1][2] This process is also linked to the generation of oxidative stress, creating a cellular environment that is incompatible with follicular survival.[2] Understanding the precise molecular and cellular consequences of VCHO exposure is critical for risk assessment and the development of potential protective strategies.

In vitro models provide powerful, ethical, and high-throughput alternatives to whole-animal studies for dissecting the mechanisms of ovarian toxicity.[3][4][5] They allow for precise control over the experimental environment and enable the detailed study of specific ovarian cell types and functional units, such as the ovarian follicle.[3][5]

This guide provides a comprehensive overview and detailed protocols for a suite of in vitro assays designed to characterize the cytotoxic, apoptotic, and functional effects of VCHO exposure on relevant ovarian models.

Recommended In Vitro Ovarian Models

The selection of an appropriate in vitro model is crucial for obtaining physiologically relevant data. The primary targets of VCHO are the granulosa cells of early-stage follicles. Therefore, models that preserve the architecture and cell-cell communication of the follicle are highly recommended.

  • Ex Vivo Ovarian Follicle Culture: This is the gold-standard model for studying early-stage folliculogenesis and its disruption. Preantral follicles (secondary stage) are mechanically isolated from ovarian tissue and cultured in a three-dimensional (3D) environment, often encapsulated in an alginate hydrogel matrix.[5][6][7] This 3D structure is critical for maintaining the follicle's architecture, which supports oocyte-granulosa cell communication and paracrine signaling essential for development.[7][8] This model allows for the direct assessment of VCHO's impact on follicle growth, survival, and function.

  • Primary Granulosa Cell Culture: Isolating and culturing primary granulosa cells allows for the specific investigation of VCHO's effects on this critical cell type, independent of the oocyte.[9][10] These cultures are invaluable for mechanistic studies, such as detailed analysis of signaling pathways and gene expression. However, it is important to note that separating granulosa cells from the oocyte and the 3D follicular structure can alter their phenotype and responsiveness.[8]

  • Ovarian Cell Lines: Cell lines such as Chinese Hamster Ovary (CHO-K1) or human granulosa tumor cells (e.g., COV434) can be used as initial screening tools.[2] They offer high reproducibility and ease of culture but may not fully recapitulate the physiology of primary, non-transformed cells.[2]

General Workflow for VCHO In Vitro Toxicity Assessment

The following diagram outlines a logical workflow for assessing the ovarian toxicity of VCHO using the protocols detailed in this guide.

G cluster_0 Model Preparation cluster_1 VCHO Exposure cluster_2 Endpoint Analysis prep1 Ovarian Follicle Isolation & 3D Culture expose Dose-Response & Time-Course Exposure to VCHO prep1->expose prep2 Primary Granulosa Cell Culture prep2->expose cytotoxicity Cytotoxicity Assays (MTT, LDH) expose->cytotoxicity apoptosis Apoptosis Assays (Caspase-3/7, TUNEL) expose->apoptosis oxidative Oxidative Stress (ROS, GSH/GSSG) expose->oxidative functional Functional Assays (Hormone ELISA) expose->functional data_analysis Data Analysis & Interpretation cytotoxicity->data_analysis apoptosis->data_analysis oxidative->data_analysis functional->data_analysis

Caption: Experimental workflow for VCHO ovotoxicity testing.

Part 1: Cytotoxicity and Cell Viability Assays

The first step in toxicological assessment is to determine the concentration range at which the compound affects cell viability.

Protocol 1.1: MTT Assay for Metabolic Activity

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT, to an insoluble purple formazan.[11] The amount of formazan produced is proportional to the number of metabolically active cells.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in sterile PBS).

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl).

  • 96-well cell culture plates.

  • Multi-well spectrophotometer (plate reader).

Procedure:

  • Cell Seeding: Seed granulosa cells or other ovarian cell lines in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • VCHO Exposure: Prepare serial dilutions of VCHO in the appropriate culture medium. Remove the old medium from the cells and add 100 µL of the VCHO-containing medium to the respective wells. Include vehicle control (medium with the solvent used for VCHO, e.g., DMSO, at a final concentration <0.1%) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[11]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.

  • Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100 µL of solubilization solution to each well to dissolve the crystals.

  • Absorbance Reading: Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm).[11] A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control:

    • Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

ParameterRecommendation
Cell Type Primary Granulosa Cells, CHO-K1, COV434
Seeding Density 5,000 - 10,000 cells/well
VCHO Exposure 24 - 72 hours
MTT Concentration 0.5 mg/mL
Incubation (MTT) 2 - 4 hours
Readout Absorbance at 570 nm

Part 2: Apoptosis Detection Assays

VCHO is known to induce apoptosis.[2] The following assays confirm and quantify this specific mode of cell death.

VCHO-Induced Apoptotic Pathway

VCHO exposure triggers cellular stress, leading to the activation of the intrinsic apoptotic pathway. This involves the activation of executioner caspases, such as Caspase-3 and Caspase-7, which cleave cellular substrates, leading to DNA fragmentation and the morphological hallmarks of apoptosis.

G VCHO 2-Vinylcyclohexene Oxide (VCHO) Stress Cellular Stress (e.g., Oxidative Stress) VCHO->Stress Mito Mitochondrial Perturbation Stress->Mito Casp9 Pro-Caspase-9 Activation Mito->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Substrates Cleavage of Cellular Substrates Casp37->Substrates DNA_frag DNA Fragmentation Substrates->DNA_frag Apoptosis Apoptosis DNA_frag->Apoptosis

Caption: VCHO-induced intrinsic apoptosis pathway.

Protocol 2.1: Homogeneous Caspase-3/7 Activity Assay

This assay provides a quantitative measure of the activity of the key executioner caspases, Caspase-3 and -7. The assay uses a proluminescent substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by active Caspase-3/7.[12][13] This cleavage releases a substrate for luciferase, generating a luminescent signal proportional to caspase activity.

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega) or similar.

  • White-walled, clear-bottom 96-well plates suitable for luminescence.

  • Luminometer (plate reader).

Procedure:

  • Cell Seeding and Exposure: Seed and treat cells with VCHO in a white-walled 96-well plate as described in the MTT protocol (Section 1.1, Steps 1-3). Use 100 µL final volume per well.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.

  • Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.

  • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, directly into the existing 100 µL of cell culture medium.

  • Incubation: Mix the contents of the wells by placing the plate on a plate shaker at 300-500 rpm for 30 seconds.[14] Incubate at room temperature for 1 to 3 hours, protected from light. The optimal incubation time should be determined empirically.[14]

  • Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Apoptosis is proportional to the relative light units (RLU). Data can be expressed as fold-change in caspase activity over the vehicle control.

Protocol 2.2: TUNEL Assay for DNA Fragmentation

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a late-stage marker of apoptosis.[15] The enzyme Terminal deoxynucleotidyl Transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA, which can then be visualized by fluorescence microscopy.[15][16]

Materials:

  • Commercial TUNEL assay kit (e.g., In Situ Cell Death Detection Kit, Roche; or similar).

  • Fixation Solution (e.g., 4% Paraformaldehyde in PBS).

  • Permeabilization Solution (e.g., 0.1-0.2% Triton™ X-100 in PBS).[16][17]

  • Nuclear counterstain (e.g., DAPI).

  • Fluorescence microscope.

Procedure (for adherent cells):

  • Cell Culture: Culture cells on sterile glass coverslips placed in 24-well plates. Expose to VCHO as desired.

  • Fixation: Wash cells twice with PBS. Fix the cells by incubating with 4% paraformaldehyde for 15-30 minutes at room temperature.[17]

  • Washing: Wash twice with PBS.

  • Permeabilization: Incubate the cells with permeabilization solution for 5-15 minutes on ice or at room temperature.[16][17] This step is critical for allowing the TdT enzyme to access the nucleus.

  • Washing: Wash twice with PBS.

  • TUNEL Reaction: Prepare the TUNEL reaction mixture (TdT enzyme and labeled dUTPs) according to the kit manufacturer's protocol.

  • Add 50 µL of the TUNEL reaction mixture to each coverslip. Incubate for 60 minutes at 37°C in a humidified chamber, protected from light.[17]

  • Washing: Wash three times with PBS.

  • Counterstaining & Mounting: Stain the nuclei with DAPI for 5-10 minutes. Wash with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright green/red fluorescence (depending on the label used) co-localized with the blue DAPI-stained nucleus. The apoptotic index can be calculated as the percentage of TUNEL-positive nuclei relative to the total number of nuclei.

Part 3: Oxidative Stress Assays

Oxidative stress is a key mechanism in VCHO toxicity.[2] These assays measure the generation of reactive oxygen species (ROS) and the depletion of the cell's primary antioxidant defense, glutathione (GSH).

Protocol 3.1: Total Glutathione (GSH/GSSG) Assay

This assay measures the total glutathione pool (both reduced GSH and oxidized GSSG). The principle is an enzymatic recycling method. GSSG is reduced to GSH by glutathione reductase. The sulfhydryl group of GSH then reacts with DTNB (Ellman's reagent) to produce a yellow-colored product, TNB, which is measured colorimetrically at 405-412 nm.[18] The rate of TNB production is proportional to the total glutathione concentration.

Materials:

  • Commercial Total Glutathione Assay Kit (e.g., from Cayman Chemical, Cell Biolabs, Inc.).[18][19]

  • Deproteination Reagent (e.g., 5% Sulfosalicylic acid (SSA) or Metaphosphoric Acid (MPA)).[20][21]

  • Microcentrifuge.

  • 96-well plate and plate reader.

Procedure:

  • Sample Preparation (Cell Lysate):

    • Culture and treat 2-5 x 10⁶ cells with VCHO.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cell pellet in 500 µL of cold 5% SSA or MPA.

    • Lyse the cells by sonication or homogenization, then incubate on ice for 10 minutes.

    • Centrifuge at >8,000 x g for 10 minutes at 4°C.[21]

    • Carefully collect the supernatant. This is the sample for the assay.

  • Standard Curve Preparation: Prepare a series of GSH or GSSG standards as described in the kit manual.

  • Assay Reaction:

    • Add samples and standards to a 96-well plate in triplicate.

    • Add the assay reagents (typically containing NADPH, Glutathione Reductase, and DTNB) according to the kit protocol.[19]

  • Incubation and Reading: Incubate the plate at room temperature for the recommended time (e.g., 10-15 minutes). Measure the absorbance at 405 nm kinetically or as an endpoint reading.

  • Data Analysis: Calculate the concentration of total glutathione in the samples by comparing their absorbance to the standard curve. Normalize the results to the total protein content of the cell pellet (which can be measured using a Bradford or BCA assay).[20] A decrease in the total glutathione pool indicates significant oxidative stress.

ParameterRecommendation
Cell Number 2 - 5 million cells per sample
Deproteination 5% Sulfosalicylic acid (SSA) or Metaphosphoric Acid (MPA)
Centrifugation >8,000 x g for 10 min at 4°C
Readout Absorbance at 405 nm
Normalization Total Protein Content (Bradford/BCA)

Part 4: Functional Assays (Hormone Production)

VCHO-induced damage to granulosa cells can impair their primary function: steroidogenesis. Measuring the production of key hormones like estradiol and progesterone provides a functional readout of toxicity.

Protocol 4.1: Estradiol (E2) and Progesterone (P4) ELISA

This protocol uses a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to quantify hormone levels in the cell culture supernatant.

Materials:

  • Commercial Estradiol (E2) and Progesterone (P4) ELISA kits.

  • Cultured follicles or granulosa cells in serum-free or charcoal-stripped serum-containing medium. (Note: Standard fetal bovine serum contains high levels of steroids and will interfere with the assay).

  • Microplate reader.

Procedure:

  • Cell Culture and Treatment: Culture ovarian follicles or granulosa cells. For the final 24-48 hours of culture, switch to a serum-free or steroid-free medium.[22][23][24] Treat the cells with VCHO during this period.

  • Supernatant Collection: After the treatment period, carefully collect the culture supernatant from each well.

  • Sample Preparation: Centrifuge the supernatant at 1,000 x g for 15-20 minutes at 4°C to pellet any cells or debris.[25][26]

  • ELISA Protocol:

    • Perform the ELISA according to the specific kit manufacturer's instructions.[27]

    • This typically involves adding standards and samples to an antibody-coated plate, followed by the addition of an enzyme-conjugated hormone, incubation, washing steps, addition of a substrate, and finally a stop solution.

  • Absorbance Reading: Read the absorbance at the recommended wavelength (usually 450 nm).

  • Data Analysis: Calculate the hormone concentration in each sample using the standard curve generated from the kit's standards. The data may require a four-parameter logistic curve fit. Normalize the hormone concentration to cell number or total protein content per well. A significant decrease in hormone production in VCHO-treated cells indicates impaired steroidogenic function.

References

  • Hu, X., et al. (2001). Involvement of apoptosis in 4-vinylcyclohexene diepoxide-induced ovotoxicity in rats. Toxicology and Applied Pharmacology. [Link]

  • Raj, S., & Sute, P. (2020). In vitro ovarian follicle growth: a comprehensive analysis of key protocol variables. Journal of Ovarian Research. [Link]

  • Jin, S., et al. (2010). A novel two-step strategy for in vitro culture of early-stage ovarian follicles in the mouse. Fertility and Sterility. [Link]

  • National Cancer Institute. (2016). Hep G2 Hepatocyte Glutathione Assay. Nanotechnology Characterization Laboratory Assay Cascade Protocols. [Link]

  • Kinnell, H., & Spears, N. (2019). In Vitro Models of Ovarian Toxicity. Oncohema Key. [Link]

  • Reaction Biology. (n.d.). Cell Death Assays for Drug Discovery. Reaction Biology Website. [Link]

  • Hoyer, P. B., & Sipes, I. G. (2018). In Vitro Ovarian Model Systems. Reproductive and Endocrine Toxicology. [Link]

  • Jarrell, J. F., et al. (1993). Toxicity testing using the isolated in vitro perfused ovary. Reproductive Toxicology. [Link]

  • Artymovich, K., et al. (n.d.). CellPlayer™ 96-Well Kinetic Caspase-3/7 Apoptosis Assay. Sartorius. [Link]

  • Telfer, E. E., et al. (2008). A two-step serum-free culture system supports development of human oocytes from primordial follicles in the presence of activin. Human Reproduction. [Link]

  • Xu, J., et al. (2019). A Tiered Female Ovarian Toxicity Screening Identifies Toxic Effects of Checkpoint Kinase 1 Inhibitors on Murine Growing Follicles. Toxicological Sciences. [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Total Glutathione (GSSG/GSH) Assay Kit. Cell Biolabs. [Link]

  • Telfer, E. E., et al. (2008). A two-step serum-free culture system supports development of human oocytes from primordial follicles in the presence of activin. Human Reproduction. [Link]

  • Assay Genie. (n.d.). Estradiol ELISA Kit Technical Manual. Assay Genie. [Link]

  • AFG Scientific. (n.d.). SimplePhase Human E2 (Estradiol) Elisa Kit. AFG Scientific. [Link]

  • Tilly, J. L., et al. (1995). Preantral Ovarian Follicles in Serum-Free Culture: Suppression of Apoptosis after Activation of the Cyclic Guanosine. Endocrinology. [Link]

  • Erickson, G. F. (1983). Primary cultures of ovarian cells in serum-free medium as models of hormone-dependent differentiation. Molecular and Cellular Endocrinology. [Link]

  • Celprogen. (n.d.). Mouse Ovarian Primary Cell Culture Serum Free Media. Celprogen. [Link]

  • Anaspec. (n.d.). SensoLyte® Homogeneous AMC Caspase-3/7 Assay Kit. Anaspec. [Link]

  • Mouse Metabolic Phenotyping Centers. (2013). Glutathione Protocol. MMPC. [Link]

  • Bio-protocol. (n.d.). MTT (Assay protocol). Bio-protocol. [Link]

  • Shikanov, A., et al. (2011). A Method for Ovarian Follicle Encapsulation and Culture in a Proteolytically Degradable 3 Dimensional System. Journal of Visualized Experiments. [Link]

  • G-Biosciences. (n.d.). Glutathione Assay (Colorimetric). G-Biosciences. [Link]

  • Spears, N., et al. (1998). In vitro culture of ovarian follicles. Reproduction. [Link]

  • BioVision. (n.d.). Glutathione Colorimetric Assay Kit. BioVision. [Link]

  • Sobotka, V., et al. (2008). The cultivation of human granulosa cells. Acta Medica (Hradec Kralove). [Link]

  • Kostadinova, M., et al. (2022). Improved Procedures for Human Granulosa Cell Isolation and Long-term in Vitro Expansion. Biotechnology & Biotechnological Equipment. [Link]

  • Li, Y., et al. (2016). Analysis of Apoptosis in Cultured Human Vitrified Ovarian Tissue in the Presence of Leukemia Inhibitory Factor. BioMed Research International. [Link]

  • BenchSci. (n.d.). TUNEL Assay for Analyzing Apoptosis & Cell Death. BenchSci. [Link]

  • AMSBIO. (n.d.). General Estradiol ELISA Kit. AMSBIO. [Link]

  • JoVE. (2022). Ovaries and Ovarian Follicles Co Culturing | Protocol Preview. YouTube. [Link]

  • NIH National Center for Advancing Translational Sciences. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • antibodies-online.com. (n.d.). Estradiol ELISA Kit. antibodies-online.com. [Link]

  • Ink, S. L., & Pickup, D. J. (1997). Delay of Vaccinia Virus-Induced Apoptosis in Nonpermissive Chinese Hamster Ovary Cells by the Cowpox Virus CHOhr and Adenovirus E1B 19K Genes. Journal of Virology. [Link]

  • Aghajanian, H., et al. (2022). Biomaterial considerations for ovarian cancer models. Frontiers in Bioengineering and Biotechnology. [Link]

  • antibodies-online.com. (n.d.). E2 Estradiol ELISA Kit. antibodies-online.com. [Link]

  • Zırh, S., et al. (2014). A new isolation and culture method for granulosa cells. Turkish Journal of Biology. [Link]

  • Wånggren, K., et al. (2006). Development of a novel protocol for isolation and purification of human granulosa cells. Reproductive Biology and Endocrinology. [Link]

  • Fallah, N., et al. (2022). Optimized Primary Culture and Subculture of Granulosa Cells. ResearchGate. [Link]

  • Kim, M., et al. (2024). The Protective Role of Magnoliae Flos in Preventing Ovotoxicity and Managing Ovarian Function: An In Vitro and In Vivo Study. MDPI. [Link]

  • Bou-Nader, M., et al. (2023). Beyond apoptosis: evidence of other regulated cell death pathways in the ovary throughout development and life. Cell Death & Differentiation. [Link]

  • Creative Bioarray. (n.d.). TUNEL Apoptosis Assay (Chromogenic). Creative Bioarray. [Link]

Sources

Method

Application Note: Photopolymerization Kinetics and Dual-Cure Profiling of 2-Vinylcyclohexene Oxide (2-VCHO) Monomers

Introduction & Mechanistic Overview 2-Vinylcyclohexene oxide (2-VCHO) is a highly versatile, dual-functional monomer characterized by a highly strained cycloaliphatic oxirane ring and a pendant vinyl group. In advanced m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

2-Vinylcyclohexene oxide (2-VCHO) is a highly versatile, dual-functional monomer characterized by a highly strained cycloaliphatic oxirane ring and a pendant vinyl group. In advanced materials science—ranging from high-resolution 3D printing to robust protective coatings—understanding the kinetic behavior of 2-VCHO is critical for optimizing crosslink density and thermomechanical properties.

The Causality of Reactivity: The exceptional reactivity of 2-VCHO stems from the thermodynamic instability of its cycloaliphatic ring. When subjected to UV irradiation in the presence of onium salts (e.g., diaryliodonium hexafluoroantimonate), the photoinitiator undergoes photolysis to generate a Brønsted superacid[1]. This protonates the oxirane oxygen, initiating a Cationic Ring-Opening Polymerization (CROP) driven by the release of ring strain[1]. Concurrently, the pendant vinyl group remains largely inert to the cationic species but can be independently triggered via a free-radical mechanism, allowing for the formation of a densely crosslinked Interpenetrating Polymer Network (IPN).

G UV UV Irradiation (365 nm) PI Dual Photoinitiator System (Onium Salt + Radical PI) UV->PI Cat Brønsted Acid (H⁺) Generation PI->Cat Cationic Rad Free Radical (R•) Generation PI->Rad Radical Monomer 2-Vinylcyclohexene Oxide (2-VCHO) Cat->Monomer Rad->Monomer Epoxy Cycloaliphatic Epoxy Ring-Opening (CROP) Monomer->Epoxy 763 cm⁻¹ Depletion Vinyl Vinyl Group Chain Propagation Monomer->Vinyl 1640 cm⁻¹ Depletion Network Highly Crosslinked Hybrid IPN Epoxy->Network Vinyl->Network

Fig 1: Dual-cure photopolymerization pathways of 2-VCHO monomers.

Self-Validating Kinetic Framework

As Senior Application Scientists, we cannot rely on a single analytical technique to dictate formulation parameters. To ensure absolute data integrity, we employ an orthogonal, self-validating approach combining Real-Time FTIR (RT-FTIR) and Photo-Differential Scanning Calorimetry (Photo-DSC).

  • Microscopic Validation (RT-FTIR): This technique isolates the exact functional groups reacting. By tracking the depletion of the cycloaliphatic epoxide C-O-C stretch at ~763 cm⁻¹ and the vinyl C=C stretch at ~1640 cm⁻¹, we directly quantify the conversion rate of each independent pathway[2].

  • Macroscopic Validation (Photo-DSC): CROP is an inherently autocatalytic and highly exothermic process[3]. Photo-DSC measures the bulk exothermic heat flow ( ΔH ) of the reaction.

The Self-Validation Logic: If the kinetic model is structurally sound, the derivative of the RT-FTIR conversion curve ( dα/dt ) must perfectly overlay with the normalized Photo-DSC heat flow curve. Any deviation indicates side reactions, such as the Activated Monomer mechanism caused by nucleophilic impurities[4].

Workflow Formulation 2-VCHO Resin RTFTIR RT-FTIR Spectroscopy (Microscopic) Formulation->RTFTIR PhotoDSC Photo-DSC (Macroscopic) Formulation->PhotoDSC Kinetic1 Conversion α(t) RTFTIR->Kinetic1 Kinetic2 Heat Flow dH/dt PhotoDSC->Kinetic2 Validation Self-Validating Kinetic Model Kinetic1->Validation Kinetic2->Validation

Fig 2: Orthogonal self-validating workflow for kinetic analysis.

Quantitative Kinetic Data Summary

The following table summarizes the representative kinetic parameters for 2-VCHO formulations under 365 nm irradiation (30 mW/cm²) at an isothermal temperature of 25°C. Notice the synergistic effect in the dual-cure system: the exothermic heat from the radical polymerization of the vinyl group increases system mobility, thereby boosting the ultimate conversion of the epoxide group before vitrification occurs.

Formulation TypePhotoinitiator SystemEpoxide Conversion (%)Vinyl Conversion (%)Peak Rate Rpmax​ (s⁻¹)Total Enthalpy ΔH (J/g)
Cationic Only 2 wt% Iodonium Salt72.5< 5.00.85245
Radical Only 2 wt% HCPK< 2.058.40.42180
Dual-Cure IPN 2 wt% Iodonium + HCPK78.165.21.15410

Experimental Protocols

Protocol A: Resin Formulation and Environmental Control

Causality: The propagating oxonium ions in CROP are highly sensitive to nucleophilic attack by atmospheric moisture, which acts as a chain transfer agent and prematurely terminates the polymer chain[4]. Therefore, environmental control is not optional; it is a strict requirement.

  • Preparation: In a dark room (amber lighting), weigh 10.0 g of 2-VCHO monomer into a planetary mixer cup.

  • Initiator Addition: Add 0.2 g (2 wt%) of diaryliodonium hexafluoroantimonate and 0.2 g (2 wt%) of 1-hydroxycyclohexyl-phenyl-ketone (HCPK).

  • Mixing & Degassing: Mix at 2000 RPM for 2 minutes, followed by vacuum degassing at -0.1 MPa for 5 minutes. Causality: Degassing removes dissolved oxygen, which strictly inhibits the radical polymerization of the vinyl group, and eliminates micro-bubbles that cause UV light scattering.

Protocol B: Real-Time FTIR (RT-FTIR) Kinetic Tracking

Causality: Photopolymerization kinetics are heavily dependent on light penetration. Using a horizontal Attenuated Total Reflectance (ATR) accessory ensures a constant 1-2 µm optical penetration depth, preventing the depth-dependent conversion gradients (Beer-Lambert attenuation) that skew kinetic rate calculations.

  • Setup: Equip the FTIR spectrometer with a diamond ATR crystal and align a 365 nm UV LED light guide directly above the crystal at a fixed height of 2.0 cm.

  • Sample Application: Apply a drop of the degassed resin onto the crystal. Draw down the sample using a 12 µm wire-wound rod to ensure a strictly uniform film thickness.

  • Acquisition: Initiate the FTIR rapid-scan mode (resolution 4 cm⁻¹, 2 scans/sec). After 5 seconds of dark scanning (to establish a baseline), trigger the UV irradiation (30 mW/cm²).

  • Data Extraction: Calculate the conversion α(t) using the integrated area of the oxirane peak (763 cm⁻¹) and the vinyl peak (1640 cm⁻¹) against a stable internal reference peak (e.g., C-H stretch at 2920 cm⁻¹)[2].

Protocol C: Photo-Differential Scanning Calorimetry (Photo-DSC)

Causality: Because CROP is highly exothermic, bulk samples will experience thermal runaway, artificially inflating the propagation rate constant ( k ) and the order of the initiation reaction ( m )[3]. Isothermal Photo-DSC using micro-gram sample weights isolates the photochemical kinetics from thermal artifacts.

  • Sample Loading: Weigh exactly 2.0 ± 0.1 mg of the resin into an open aluminum DSC crucible. Leave the reference crucible empty.

  • Purging: Purge the DSC cell with dry N₂ (50 mL/min) for 5 minutes. Causality: This isolates both the cationic and radical mechanisms from environmental quenching (moisture and oxygen, respectively).

  • Equilibration: Equilibrate the cell isothermally at 25.0°C for 3 minutes.

  • Irradiation: Irradiate the sample using the integrated UV accessory (365 nm, 30 mW/cm²) and record the heat flow (W/g) until the signal returns to the baseline.

  • Analysis: Integrate the area under the exothermic peak to determine the total heat of polymerization ( ΔH ) and locate the peak maximum to determine the maximum polymerization rate ( Rpmax​ ).

Sources

Technical Notes & Optimization

Troubleshooting

preventing auto-polymerization of 2-vinylcyclohexene oxide during storage

A Guide to Preventing Auto-Polymerization During Storage and Handling Welcome to the technical support center for 2-vinylcyclohexene oxide (VCHO). This guide is designed for researchers, scientists, and drug development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Auto-Polymerization During Storage and Handling

Welcome to the technical support center for 2-vinylcyclohexene oxide (VCHO). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile bifunctional molecule. The unique structure of VCHO, containing both a vinyl group and an epoxide ring, makes it highly valuable in synthesis but also susceptible to auto-polymerization. This guide provides in-depth, field-proven insights to help you maintain the integrity of your VCHO, ensuring the reliability and reproducibility of your experiments.

Understanding the "Why": The Mechanism of Auto-Polymerization

2-Vinylcyclohexene oxide's tendency to self-polymerize stems from its two reactive functional groups. Polymerization can be initiated through two primary pathways: cationic polymerization of the epoxide ring and free-radical polymerization of the vinyl group. These pathways can be triggered by common laboratory conditions, leading to an unwanted increase in viscosity, gel formation, or complete solidification.[1]

Key Initiators of Auto-Polymerization:

  • Heat: Increased thermal energy can provide the activation energy needed to initiate both cationic and radical polymerization.[2][3]

  • Light: UV radiation can generate free radicals, initiating polymerization of the vinyl group.

  • Atmospheric Oxygen: Oxygen can contribute to the formation of peroxide species, which are potent radical initiators.[1]

  • Contaminants: Acidic or basic impurities can catalyze the ring-opening of the epoxide, leading to cationic polymerization.[4] Similarly, trace metals or other radical sources can initiate vinyl polymerization.

Below is a diagram illustrating the initiation pathways that lead to the degradation of the monomer.

cluster_initiators Initiating Factors cluster_monomer 2-Vinylcyclohexene Oxide Monomer cluster_pathways Polymerization Pathways cluster_products Degradation Products Heat Heat Cationic Cationic Polymerization (Epoxide Ring-Opening) Heat->Cationic Radical Free-Radical Polymerization (Vinyl Group) Heat->Radical Light Light/UV Light->Radical Contaminants Contaminants (Acids, Bases, Radicals) Contaminants->Cationic Contaminants->Radical VCHO Intact VCHO Monomer VCHO->Cationic Initiated by Acids, Heat VCHO->Radical Initiated by Radicals, Light, Heat Oligomers Soluble Oligomers & Increased Viscosity Cationic->Oligomers Radical->Oligomers Polymers Cross-linked Polymers & Gel Formation Oligomers->Polymers Further Reaction

Caption: Initiation pathways for VCHO auto-polymerization.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 2-vinylcyclohexene oxide?

To minimize thermal and light-induced polymerization, VCHO should be stored under the following conditions:

  • Temperature: Refrigerate between 2-8 °C (36-46 °F). This is the most critical factor, as it slows down the kinetics of potential polymerization reactions.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon.[2] This prevents exposure to atmospheric oxygen, which can form radical-initiating peroxides.

  • Container: Keep the container tightly sealed in a dry, well-ventilated area.[3] This prevents moisture ingress and contamination.

  • Light: Store in an opaque or amber container to protect from light.

Q2: My VCHO has turned yellow. Is it still usable?

While pure VCHO is typically colorless to pale yellow, a significant darkening or development of a pronounced yellow tint can indicate degradation.[1] This color change may be due to oxidation or the formation of oligomeric species and can be a precursor to polymerization.[1] Before use, it is highly advisable to test the purity of any discolored monomer via an analytical method like FTIR spectroscopy (see Protocol 2).

Q3: Can I use an inhibitor to prolong the shelf-life of VCHO?

Yes, adding a polymerization inhibitor is a common and effective practice, especially if the monomer will be stored for an extended period after opening. Inhibitors work by quenching the free radicals that initiate the polymerization of the vinyl group.[1] They are typically added in small (ppm) concentrations.

Q4: How can I tell if my VCHO has started to polymerize?

The most obvious signs of polymerization are physical changes in the liquid:

  • Increased Viscosity: The monomer will feel noticeably thicker and less mobile than a fresh sample.

  • Gel Formation: The presence of gelatinous or solid particles within the liquid.

  • Complete Solidification: The entire sample has become a solid polymer.

If you observe a significant increase in viscosity or any gel formation, the monomer's purity is compromised, and it should not be used in reactions where monomer concentration is critical.[1]

Troubleshooting Guide

This section addresses specific issues you may encounter and provides actionable solutions.

Issue 1: I found a bottle of VCHO in the back of the fridge. How do I know if it's still good?

For older bottles of monomer, a systematic check is required to validate its integrity.

Start Suspect VCHO Sample Visual Step 1: Visual Inspection - Check for discoloration - Swirl to check for viscosity/gels Start->Visual Decision1 Is it clear, colorless, and low viscosity? Visual->Decision1 Analytical Step 2: Analytical Check (Recommended) - Perform FTIR Analysis (See Protocol 2) Decision1->Analytical Yes Fail Result: Monomer has Polymerized DISPOSE of according to institutional safety guidelines Decision1->Fail No Decision2 Do FTIR peaks match the reference spectrum? (No loss of vinyl/epoxide peaks) Analytical->Decision2 Pass Result: Monomer is OK for Use (Consider adding inhibitor) Decision2->Pass Yes Decision2->Fail No

Caption: Workflow for validating a suspect VCHO sample.

Issue 2: My polymerization reaction with VCHO is giving inconsistent yields.

This is a classic symptom of using partially polymerized monomer.[1] When VCHO begins to form oligomers, the effective concentration of reactive vinyl and epoxide groups decreases. This leads to slower reaction rates, incomplete conversions, and lower yields. Always use a pure, validated monomer for consistent and predictable results. If you suspect batch-to-batch variability, it is crucial to perform a quality check on each new bottle before use.[4]

Data & Protocols
Table 1: Common Inhibitors for Vinyl Monomers

For researchers who wish to add an inhibitor to their VCHO, hindered phenols are a common choice as they are effective free-radical scavengers.[5]

InhibitorAbbreviationChemical ClassTypical ConcentrationMechanism of Action
Butylated HydroxytolueneBHTHindered Phenol50-200 ppmFree-Radical Scavenger
4-MethoxyphenolMEHQHindered Phenol50-200 ppmFree-Radical Scavenger
HydroquinoneHQPhenol50-200 ppmFree-Radical Scavenger

Note: Inhibitors may need to be removed before certain polymerization reactions. This can often be achieved by distillation or washing with a basic solution.[6]

Protocol 1: Preparation of an Inhibited VCHO Stock Solution

This protocol describes how to prepare a 100 mL stock of VCHO containing 100 ppm of BHT.

Materials:

  • 2-Vinylcyclohexene oxide (VCHO)

  • Butylated hydroxytoluene (BHT)

  • 100 mL volumetric flask (amber glass)

  • Analytical balance

  • Small funnel

  • Nitrogen or Argon gas line

Procedure:

  • Calculate BHT Mass: Determine the mass of BHT needed. For 100 mL of VCHO (density ≈ 0.952 g/mL), the total mass is 95.2 g. 100 ppm of this mass is (100 / 1,000,000) * 95.2 g = 0.00952 g or 9.52 mg.

  • Weigh BHT: Carefully weigh approximately 9.5 mg of BHT and record the exact mass.

  • Add BHT to Flask: Transfer the weighed BHT into the 100 mL amber volumetric flask.

  • Add VCHO: In a chemical fume hood, carefully add the VCHO to the flask until the total volume reaches the 100 mL mark.

  • Dissolve: Gently swirl the flask until the BHT is completely dissolved.

  • Inert Atmosphere: Gently flush the headspace of the flask with nitrogen or argon for 30-60 seconds.

  • Seal and Store: Immediately cap the flask tightly, label it clearly (including the inhibitor and concentration), and store it in a refrigerator at 2-8 °C.

Protocol 2: Quality Check of VCHO using FTIR Spectroscopy

Fourier-transform infrared (FTIR) spectroscopy is a rapid and effective method to check for polymerization. The principle is to monitor the characteristic peaks of the vinyl and epoxide groups. A decrease in the intensity of these peaks relative to a fresh sample indicates that polymerization has occurred.[1]

Procedure:

  • Obtain a Reference Spectrum: If possible, acquire an FTIR spectrum of a brand new, unopened bottle of VCHO. This will be your "gold standard" reference.

  • Prepare Sample: Place a small drop of the suspect VCHO sample onto the crystal of your FTIR spectrometer (e.g., an ATR-FTIR).

  • Acquire Spectrum: Collect the spectrum according to your instrument's standard operating procedure.

  • Analyze and Compare: Compare the spectrum of your suspect sample to the reference spectrum. Pay close attention to the following key peak regions:

    • ~3080-3020 cm⁻¹: C-H stretching of the vinyl group.

    • ~1645 cm⁻¹: C=C stretching of the vinyl group.

    • ~910 cm⁻¹: Out-of-plane C-H bend of the vinyl group.

    • ~830-780 cm⁻¹: C-O-C stretching of the epoxide ring.

Interpretation:

  • Good Monomer: The spectrum will show sharp, well-defined peaks in the regions listed above, matching the intensity ratios of the reference spectrum.

  • Polymerized Monomer: The spectrum will show a significant reduction or complete disappearance of the vinyl and/or epoxide peaks. You may also see a broadening of peaks in the C-O-C ether region (~1100 cm⁻¹) corresponding to the newly formed polymer backbone.[1]

References
  • Google Patents. (n.d.). US5043504A - Inhibition of butadiene-polymerization during the conversion of butadiene to vinylcyclohexene.
  • Liskon Biological. (2025, October 17). A Brief Discussion on Polymerization Inhibitors. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclohexene oxide. Retrieved from [Link]

Sources

Optimization

troubleshooting catalyst deactivation in 2-vinylcyclohexene oxide epoxidation

Welcome to the Technical Support Center for Advanced Catalysis. As a Senior Application Scientist, I approach catalyst deactivation not merely as an experimental failure, but as a mechanistic puzzle.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Catalysis. As a Senior Application Scientist, I approach catalyst deactivation not merely as an experimental failure, but as a mechanistic puzzle. In the epoxidation of 2-vinylcyclohexene (VCH) to 2-vinylcyclohexene oxide (VCHO), deactivation is rarely random; it is the logical consequence of competing thermodynamic and kinetic pathways at the active site.

This guide is designed to help researchers, scientists, and drug development professionals troubleshoot, diagnose, and engineer robust solutions for catalyst deactivation in VCH epoxidation workflows.

Part 1: Diagnostic Decision Tree

Before altering your reaction parameters, you must isolate the root cause of the deactivation. The following workflow outlines the logical progression for diagnosing the three primary modes of failure in VCH epoxidation: Epoxide ring-opening, metal leaching, and pore blockage.

G N1 Catalyst Deactivation Observed in VCH Epoxidation N2 Check VCHO Selectivity Is it < 80%? N1->N2 N3 Perform Hot Filtration Test Is active metal in filtrate? N2->N3 No (High Selectivity) N4 Ring-Opening to Diols (Acid-Catalyzed Hydrolysis) N2->N4 Yes (High Diols) N5 Metal Leaching (Solvolysis of M-O-Si) N3->N5 Yes (Leaching) N6 Pore Blockage (Oligomers/Heavy Byproducts) N3->N6 No (Stable Metal) N7 Add Na2CO3 or Use Anhydrous TBHP N4->N7 N8 Silylate Support (Me3SiCl) or Change Solvent N5->N8 N9 Calcination Regeneration or Expand Pore Size N6->N9

Diagnostic workflow for identifying and resolving catalyst deactivation in VCH epoxidation.

Part 2: Troubleshooting Guides & FAQs

Q1: My titanium-silicalite (TS-1) catalyst loses activity rapidly after the first cycle of VCH epoxidation. What is driving this deactivation? The Causality: 2-vinylcyclohexene possesses two double bonds. The electron-rich endocyclic bond is epoxidized first to yield VCHO. However, when using aqueous H₂O₂ as an oxidant, the water concentration in your system increases as the peroxide is consumed. The highly strained oxirane ring of the VCHO product is incredibly susceptible to nucleophilic attack by this water. This hydrolysis is catalyzed by residual Brønsted or Lewis acid sites on the catalyst surface, leading to the formation of 1,2-diols 1[1]. The Consequence: These diols are highly polar and bulky. They strongly chelate to the active metal centers (Ti⁴⁺) and physically block the micropores of the zeolite, preventing fresh VCH from diffusing to the active sites 2[2]. The Fix: Switch to an anhydrous oxidant like tert-butyl hydroperoxide (TBHP) in decane, or add a mild basic buffer (e.g., Na₂CO₃) to your H₂O₂ solution to neutralize the surface acidity and suppress the ring-opening pathway.

Q2: I am using a silica-supported Molybdenum (Mo-SBA-15) catalyst. Activity is high initially but drops linearly across 5 recycles, even with high VCHO selectivity. Is this pore blockage? The Causality: If selectivity remains high (>90% VCHO) but activity drops, you are likely experiencing active metal leaching rather than pore blockage. During the catalytic cycle, molybdenum forms peroxo-complexes that are highly soluble in polar solvents (like ethanol/water mixtures). If the Mo species are grafted to the support via M-O-Si bonds, the presence of water or unpassivated silanol (Si-OH) groups facilitates the solvolysis of these bonds, leaching the active phase into the homogeneous liquid 3[3]. The Fix: You must render the catalyst surface hydrophobic. Execute a post-synthetic silylation using trimethylsilyl chloride (Me₃SiCl) to cap the residual Si-OH groups (See Protocol A).

Part 3: Standard Operating Protocols (Self-Validating Systems)

To ensure scientific integrity, every protocol must contain a built-in validation step. Do not proceed to catalytic testing until the validation metric is met.

Protocol A: Post-Synthetic Silylation of Heterogeneous Catalysts

Purpose: To cap residual silanol groups, preventing water-induced solvolysis of the metal-support bond and limiting acid-catalyzed epoxide ring-opening.

  • Dehydration: Dry the heterogenized catalyst (e.g., Mo-SBA-15 or TS-1) under dynamic vacuum at 120 °C for 12 hours to remove all physisorbed water.

  • Silylation Reaction: Suspend 1.0 g of the dried catalyst in 30 mL of anhydrous toluene under a strict inert N₂ atmosphere. Inject 2.0 mL of trimethylsilyl chloride (Me₃SiCl).

  • Reflux: Heat the mixture to reflux (110 °C) and maintain for 24 hours under continuous stirring.

  • Isolation: Filter the solid catalyst and wash extensively with anhydrous ethanol (3 × 20 mL) and dichloromethane (3 × 20 mL) to remove any unreacted silanes. Dry under vacuum at 80 °C.

  • Self-Validation (Critical): Perform FTIR spectroscopy on the dried powder. The protocol is validated only if the broad 3400 cm⁻¹ band (representing isolated silanols) has disappeared, and sharp bands at 2960 cm⁻¹ (C-H stretching of the grafted methyl groups) have appeared.

Protocol B: The Hot Filtration Test for Leaching Validation

Purpose: To definitively separate homogeneous catalytic contribution (leached metal) from true heterogeneous catalysis.

  • Initiation: Begin the VCH epoxidation reaction under your standard optimized conditions (e.g., 80 °C, 1,2-dichloroethane solvent, TBHP oxidant).

  • Kinetic Sampling: Monitor the reaction via GC-FID. At exactly 20% VCH conversion, rapidly filter the reaction mixture at the reaction temperature (80 °C). Do not let the mixture cool , as leached metal complexes may re-precipitate onto the support, yielding a false negative.

  • Filtrate Incubation: Transfer the catalyst-free filtrate to a new, pre-heated round-bottom flask and maintain the stirring at 80 °C.

  • Self-Validation: Monitor the filtrate via GC-FID for an additional 4 hours. If the conversion permanently halts at 20%, your system is truly heterogeneous. If the conversion continues to rise, your active metal has leached into the liquid phase, and you must re-engineer your catalyst anchoring strategy.

Part 4: Quantitative Data Summary

Use the following table to benchmark your experimental observations against known deactivation modes in VCH epoxidation.

Table 1: Quantitative Summary of Deactivation Modes and Mitigation Metrics in VCH Epoxidation

Catalyst SystemPrimary Deactivation ModeDiagnostic IndicatorMitigation StrategyExpected Selectivity Recovery
Ti-Zeolites (TS-1) Pore Blockage / Diol FormationHigh 1,2-diol yield (>15%), BET Volume DropSwitch to anhydrous TBHP or add Na₂CO₃> 95% VCHO
Mo-SBA-15 Metal LeachingActive metal in filtrate (Hot Filtration)Silylation with Me₃SiCl> 90% VCHO
Polyoxometalates Over-oxidation / RadicalHigh allylic oxidation byproductsLower temperature, avoid Fenton conditions> 85% VCHO
Zr-Silicates Epoxide AdsorptionRapid initial rate drop, no leachingUse less polar solvent, expand pore size> 80% VCHO

Part 5: References

  • Molybdenum(VI) complex with a tridentate Schiff base ligand immobilized on SBA-15 as effective catalysts in epoxidation of alkenes Source: ResearchGate URL:3

  • Epoxidation of n-Hexene and Cyclohexene over Titanium-Containing Catalysts Source: ResearchGate URL:1

  • Alkene Epoxidation and Thioether Oxidation with Hydrogen Peroxide Catalyzed by Mesoporous Zirconium-Silicates Source: MDPI URL:2

Sources

Troubleshooting

Technical Support Center: 2-Vinylcyclohexene Oxide (2-VCHO) Handling &amp; Exposure Mitigation

Welcome to the Environmental Health and Safety (EHS) Technical Support Center for handling 2-vinylcyclohexene oxide (2-VCHO) and its highly reactive isomers (such as 4-vinylcyclohexene diepoxide). Designed for researcher...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Environmental Health and Safety (EHS) Technical Support Center for handling 2-vinylcyclohexene oxide (2-VCHO) and its highly reactive isomers (such as 4-vinylcyclohexene diepoxide). Designed for researchers and drug development professionals, this portal provides self-validating protocols, mechanistic insights, and troubleshooting guides to mitigate occupational exposure to this hazardous alkylating agent.

As an electrophilic cyclic epoxide, 2-VCHO poses severe occupational hazards, including confirmed animal carcinogenicity[1], irreversible reproductive toxicity (ovotoxicity)[2], and delayed pulmonary edema upon inhalation[3].

Quantitative Data Summary: Physical Hazards & Exposure Limits

To design a safe experimental workflow, you must first understand the physical parameters that dictate the behavior of 2-VCHO in a laboratory environment.

Property / ParameterValue / SpecificationMechanistic / Safety Implication
Vapor Pressure ~0.1 mmHg at 20°C[1]Volatile enough to reach harmful air concentrations rapidly upon evaporation[3].
TLV-TWA (ACGIH) 0.1 ppm (Skin)[3]Extremely low threshold; requires continuous PID monitoring and strict engineering controls[4].
NIOSH REL 10 ppm (60 mg/m³)[4]Listed as a potential occupational carcinogen; exposure must be reduced to the lowest feasible concentration[1].
Target Organs Ovaries, Kidneys, Lungs[3]Systemic alkylating agent; requires full systemic PPE coverage to prevent dermal absorption and tissue lesions[3].
Chemical Reactivity Polymerizes with acids/bases[3]Exothermic polymerization can generate fire or explosion hazards if improperly quenched[5].

Mechanistic Insight: Why is 2-VCHO Highly Toxic?

Understanding the mechanism of toxicity is critical for respecting the chemical and adhering to PPE requirements.

Mechanism VCHO 2-Vinylcyclohexene Oxide (Electrophilic Epoxide) Alk Covalent Alkylation (Adduct Formation) VCHO->Alk Nuc Cellular Nucleophiles (DNA, Proteins, GSH) Nuc->Alk Dep Glutathione Depletion & Cellular Stress Alk->Dep Tox Cytotoxicity & Reproductive Toxicity Dep->Tox

Mechanistic pathway of 2-VCHO-induced cytotoxicity via electrophilic alkylation.

Frequently Asked Questions (FAQs)

Q: What is the mechanistic reason for 2-VCHO's specific reproductive toxicity? A: Like its diepoxide analogs, 2-VCHO acts as a potent ovotoxic agent[2]. The epoxide functional groups are highly electrophilic and target nucleophilic sites on DNA and cellular proteins. In the ovaries, this alkylation specifically triggers accelerated apoptosis in primary and primordial follicles, leading to irreversible oocyte depletion[2]. Because this damage is cumulative and delayed, occupational exposure can cause premature ovarian failure without immediate acute symptoms[3].

Q: Why do standard nitrile gloves fail when handling 2-VCHO, and what is the alternative? A: Standard nitrile gloves (0.1 mm thickness) offer insufficient breakthrough times for low-molecular-weight, lipophilic epoxides. Causality: The non-polar cyclohexene ring combined with the reactive epoxide allows the chemical to rapidly permeate and degrade the nitrile polymer matrix. Solution: You must use a double-gloving system. Wear an inner laminate glove (e.g., Silver Shield/4H) for chemical resistance, and an outer heavy-duty butyl rubber glove to provide mechanical protection and superior resistance to cyclic epoxides[6].

Troubleshooting Guide: Addressing Active Incidents

Incident 1: My Photoionization Detector (PID) alarm sounds during a routine transfer.

  • Causality: A PID spike indicates that 2-VCHO vapor has escaped the primary containment, likely due to a compromised septum, a pressure differential in the reaction vial, or insufficient fume hood face velocity.

  • Resolution: Immediately halt the transfer. Cap all vials. Verify that the fume hood sash is at the correct height and check the digital airflow monitor. Do not resume work until the PID confirms ambient levels have returned to <0.1 ppm[3].

Incident 2: A spill of 2-VCHO occurred on the benchtop outside the fume hood.

  • Causality: 2-VCHO evaporates quickly at room temperature, creating an immediate inhalation hazard[3]. Sweeping or wiping without vapor suppression exponentially increases the volatilization rate.

  • Resolution:

    • Evacuate the immediate area and ensure laboratory ventilation is maximized.

    • Don a self-contained breathing apparatus (SCBA) or a full-face respirator with organic vapor cartridges, along with butyl rubber gloves[6].

    • Cover the spill with a specialized vapor-suppressing absorbent (e.g., activated carbon or diatomaceous earth)[7]. Do not use combustible materials.

    • Self-Validation: Sweep the area with a PID detector. The cleanup is only considered successful when ambient readings return to <0.1 ppm.

Experimental Protocols: Self-Validating Safe Handling

To ensure absolute safety, every handling procedure must be a closed-loop system with built-in validation steps.

Mitigation Step1 1. Risk Assessment Identify REL/TLV limits Step2 2. Engineering Controls Class II BSC / Fume Hood Step1->Step2 Step3 3. PPE Selection Butyl Rubber Gloves, Respirator Step2->Step3 Step4 4. Real-Time Monitoring PID Sensor Active Step3->Step4 Step5 5. Decontamination Acid/Base Hydrolysis Step4->Step5

Hierarchical control workflow for mitigating 2-VCHO occupational exposure.

Protocol: Closed-System Aliquoting & Decontamination

Objective: Transfer 2-VCHO from a bulk container to a reaction vessel without exceeding the 0.1 ppm TLV.

  • Step 1: Environmental Validation. Before opening the chemical, verify the chemical fume hood face velocity is between 80-120 fpm. Place a calibrated Photoionization Detector (PID) equipped with a 10.6 eV lamp inside the hood to establish a baseline reading.

  • Step 2: PPE Verification. Don a Tyvek lab coat, chemical splash goggles, and the double-glove system (laminate inner, butyl rubber outer)[6].

  • Step 3: Closed-System Transfer. Use a gas-tight syringe purged with inert gas (N2 or Ar) to withdraw the 2-VCHO through a septum.

    • Causality: Epoxides slowly hydrolyze in the presence of atmospheric moisture and can polymerize if exposed to active hydrogen compounds[5]. The closed system prevents vapor escape and protects reagent integrity.

  • Step 4: Controlled Quenching. After transfer, contaminated syringe tips or glassware must be quenched. Do not use water alone, as 2-VCHO only slowly hydrolyzes in water[8]. Submerge the equipment in a dilute, controlled 1M NaOH or 1M HCl solution inside the hood.

    • Causality: Acids or bases catalyze the rapid ring-opening of the epoxide, converting the toxic VCHO into a benign diol derivative. Warning: This reaction is exothermic; use dilute solutions to prevent violent polymerization[5].

  • Step 5: Final Validation. Check the PID monitor. If the reading remained <0.1 ppm throughout the procedure, the containment was successful.

References

  • International Labour Organization (ILO) . "ICSC 0820 - VINYL CYCLOHEXENE DIOXIDE". Available at:[Link]

  • Wikipedia . "Vinylcyclohexene dioxide". Available at: [Link]

  • Centers for Disease Control and Prevention (CDC) . "NIOSH Pocket Guide to Chemical Hazards - Vinyl cyclohexene dioxide". Available at:[Link]

  • Occupational Safety and Health Administration (OSHA) . "Occupational Chemical Database: Vinyl Cyclohexene Dioxide". Available at:[Link]

  • National Toxicology Program (NTP) . "15th Report on Carcinogens: 4-Vinyl-1-cyclohexene Diepoxide". Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for 2-Vinylcyclohexene Oxide (VCHO) Ring-Opening

Welcome to the Advanced Technical Support Center for VCHO ring-opening optimization. This resource is engineered for researchers, polymer chemists, and drug development professionals dealing with the unique thermodynamic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for VCHO ring-opening optimization. This resource is engineered for researchers, polymer chemists, and drug development professionals dealing with the unique thermodynamic and kinetic challenges of 2-vinylcyclohexene oxide (often referred to interchangeably with its isomers like 4-vinylcyclohexene oxide in industrial applications).

I. Mechanistic Causality: The Role of Temperature in VCHO Ring-Opening

VCHO is a bifunctional molecule featuring a sterically hindered internal epoxide on a cyclohexane ring and a pendant vinyl group. The fundamental challenge in optimizing its ring-opening temperature lies in mastering the kinetic vs. thermodynamic balance :

  • Steric Hindrance: Unlike terminal epoxides (e.g., propylene oxide), the internal cyclohexene oxide ring requires a significantly higher activation energy for nucleophilic attack. Computational studies reveal that the reaction barrier is highly dependent on the specific Lewis acid used (e.g., H+ vs. Na+)[1].

  • Vinyl Group Preservation: Elevated temperatures (>110 °C), while useful for overcoming the epoxide activation barrier, provide the thermal energy that risks initiating unwanted radical or cationic cross-linking at the vinyl site[2].

ReactionLogic VCHO VCHO Monomer (Internal Epoxide + Vinyl) Catalyst Lewis Acid / Nucleophile System VCHO->Catalyst TempLow Low Temp (<50°C) Catalyst->TempLow TempMid Optimal Temp (60-90°C) Catalyst->TempMid TempHigh High Temp (>100°C) Catalyst->TempHigh Outcome1 Incomplete Conversion (High Activation Barrier) TempLow->Outcome1 Kinetic Control Outcome2 Controlled Ring-Opening (High Yield, Vinyl Preserved) TempMid->Outcome2 Thermodynamic Balance Outcome3 Side Reactions (Vinyl Cross-linking / Polyether) TempHigh->Outcome3 Thermal Initiation

Caption: Temperature-dependent mechanistic pathways and outcomes for VCHO ring-opening reactions.

II. Troubleshooting FAQs

Q1: My nucleophilic ring-opening yield is stagnant at <40% even after 24 hours at 50 °C. Should I increase the temperature? A1: Not immediately. The epoxide ring-opening step is the rate-determining step and is highly sensitive to the catalyst's identity[2]. Before increasing the temperature (which risks side reactions), evaluate your Lewis acid. For instance, H⁺-catalyzed ring-opening can achieve high conversion at room temperature within 30 minutes, whereas weaker Lewis acids (like Na⁺ or K⁺) require significantly elevated temperatures and longer times[1]. If you must use a weaker catalyst, incrementally raise the temperature to 80 °C while monitoring via TLC.

Q2: Why am I observing premature cross-linking and insolubility in my VCHO products? A2: High temperatures (typically >100 °C) provide the thermal energy required to initiate polymerization of the pendant vinyl group, leading to cross-linking[2]. If your protocol requires temperatures above 100 °C (e.g., for ring-opening copolymerization with anhydrides or CO2)[3], you must ensure strict inert atmosphere conditions (Schlenk line techniques) to prevent oxygen-mediated radical initiation, or consider adding a radical inhibitor like BHT (butylated hydroxytoluene).

Q3: How does temperature affect the molecular weight and dispersity during VCHO ring-opening copolymerization (ROCOP)? A3: In ROCOP (e.g., with succinic anhydride or phthalic anhydride), higher temperatures increase the overall reaction rate but can lead to lower-than-theoretical molecular weights due to side reactions. For example, at elevated temperatures, the higher local concentration of epoxides can trigger consecutive epoxide insertions, yielding unwanted polyether linkages instead of strictly alternating polyesters[2][4].

III. Self-Validating Experimental Protocol: Temperature-Optimized VCHO Ring-Opening

This protocol utilizes a self-validating feedback loop to ensure the reaction temperature is perfectly calibrated for your specific nucleophile/catalyst system.

Objective: Synthesize a β-alkoxy alcohol via nucleophilic ring-opening of VCHO while preserving the vinyl moiety[5].

Step 1: Preparation and Purging

  • Action: In a flame-dried Schlenk flask, dissolve 1.0 equiv of VCHO and 1.2 equiv of the nucleophile (e.g., an amine or alcohol) in anhydrous toluene. Add the selected Lewis acid catalyst (e.g., 5 mol% TiCl4 complex)[5].

  • Validation: Ensure the solution is clear. Purge with Argon for 15 minutes to remove dissolved oxygen, preventing premature vinyl radical polymerization.

Step 2: Temperature Ramp and Kinetic Sampling

  • Action: Place the flask in an oil bath pre-heated to 60 °C. Stir at 500 rpm.

  • Validation (The Self-Validating Checkpoint): After 2 hours, withdraw a 50 µL aliquot using a micro-syringe. Quench in CDCl3 and analyze via 1H NMR.

    • Success Indicator: Disappearance of the internal epoxide proton signals (approx. 3.10 ppm) and retention of the vinyl proton signals (approx. 5.5–5.8 ppm)[2].

    • Failure Indicator: If epoxide signals remain strong, increase the bath temperature to 80 °C. If broad polymeric peaks appear, the temperature is too high; abort and restart at 50 °C with a stronger catalyst.

Step 3: Reaction Completion and Quenching

  • Action: Once NMR confirms >95% conversion, cool the reaction immediately to 0 °C using an ice bath to kinetically freeze the system. Quench with saturated aqueous NaHCO3.

  • Validation: The sudden drop in temperature halts any potential thermally-driven side reactions during the workup phase.

Step 4: Isolation

  • Action: Extract with ethyl acetate (3 x 20 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

ProtocolWorkflow Start 1. Reagent Mixing (VCHO + Catalyst + Nucleophile) Heat 2. Initial Heating (Set to 60°C) Start->Heat Sample 3. 1H NMR Sampling (Check 3.10 ppm & 5.5 ppm) Heat->Sample Decision Conversion Status? Sample->Decision LowConv < 50% Conversion Increase to 80°C Decision->LowConv Epoxide remains HighConv > 95% Conversion Proceed to Quench Decision->HighConv Epoxide consumed, Vinyl intact SideRxn Polymerization Detected Abort & Recalibrate Decision->SideRxn Broad NMR peaks LowConv->Sample Wait 2h Quench 4. Ice Bath Quench (Halt Kinetics) HighConv->Quench

Caption: Self-validating experimental workflow for optimizing VCHO ring-opening temperature.

IV. Quantitative Data: Temperature Optimization Matrix

The following table synthesizes quantitative data across various catalytic systems to guide your initial temperature selection.

Catalyst SystemCo-Reactant / NucleophileOptimal Temp (°C)Reaction TimeYield / ConversionKey Observation / Causality
H⁺ (Strong Brønsted Acid) Methanol / Amines25 °C0.5 h> 95%Barrierless reaction; low temperature prevents vinyl degradation[1].
PNVP/TiCl4 Complex Various Alcohols60 - 80 °C2 - 4 h> 90%Heterogeneous Lewis acid requires moderate thermal energy to overcome steric hindrance[5].
Zn/Mg Schiff-Base Succinic Anhydride110 °C3 - 6 h~ 85%High temp required to break catalyst tetramers into active dimers for ROCOP[2].
Metaboric Acid (HBO2) Carbon Dioxide (CO2)140 °C5 h96%Extreme steric hindrance of VCHO in cycloaddition requires high thermal input and pressure (14 bar)[3].
Zr(IV) Catalyst Phthalic Anhydride110 °C1 hQuantitativeRapid alternating copolymerization; precise temperature control prevents polyether formation[4].

Note: Always correlate your chosen temperature with the specific activation energy of your catalyst. Do not apply high-temperature ROCOP parameters to simple nucleophilic substitutions.

V. References

  • Title: How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide Source: nih.gov URL:

  • Title: Epoxide ring-opening reaction of cyclohexene oxide with various amines... Source: researchgate.net URL:

  • Title: Ring-Opening Copolymerizaton of Cyclohexene Oxide and Succinic Anhydride by Zinc and Magnesium Schiff-Base Complexes... Source: acs.org URL:

  • Title: Metaboric acid-catalyzed synthesis of cyclic carbonates from epoxides and CO2 Source: arkat-usa.org URL:

  • Title: Zr(IV) Catalyst for the Ring-Opening Copolymerization of Anhydrides (A) with Epoxides (B)... Source: acs.org URL:

Sources

Reference Data & Comparative Studies

Validation

comparison of 2-vinylcyclohexene oxide and cyclohexene oxide reactivity

An In-Depth Comparative Guide to the Reactivity of 2-Vinylcyclohexene Oxide and Cyclohexene Oxide For Researchers, Scientists, and Drug Development Professionals Introduction: A Tale of Two Epoxides Cyclohexene oxide (CH...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Reactivity of 2-Vinylcyclohexene Oxide and Cyclohexene Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Tale of Two Epoxides

Cyclohexene oxide (CHO) is a widely studied cycloaliphatic epoxide, serving as a fundamental building block in organic synthesis and polymer chemistry.[1][2][3] Its reactivity is primarily dictated by the inherent strain of its three-membered oxirane ring.[4] By introducing a vinyl group adjacent to the epoxide in 2-vinylcyclohexene oxide (VCHO), the electronic and steric landscape of the molecule is significantly altered. This guide dissects the resulting differences in reactivity, providing insights crucial for reaction design, mechanistic interpretation, and polymer development.

Theoretical Framework: Unpacking the Factors Governing Reactivity

The reactivity of epoxides is a delicate balance of electronic effects, steric hindrance, and the release of ring strain upon opening.[4][5] The vinyl group in VCHO introduces critical asymmetries not present in CHO.

  • Electronic Effects: The π-system of the vinyl group can interact with the adjacent epoxide ring. In acid-catalyzed reactions, this conjugation is capable of stabilizing a developing positive charge (carbocation-like intermediate) on the neighboring carbon atom through resonance. This electronic stabilization is a powerful directing and rate-influencing factor.

  • Steric Hindrance: The vinyl group presents a larger steric profile than the simple hydrogen atoms on the corresponding carbon of CHO. This bulkiness can hinder the approach of nucleophiles, playing a dominant role in reactions governed by an Sₙ2-type mechanism, such as base-catalyzed ring-opening.[5]

Comparative Analysis of Ring-Opening Reactions

The most fundamental reaction of epoxides is their ring-opening by nucleophiles. The reaction pathway and outcome differ dramatically between VCHO and CHO, particularly concerning regioselectivity.

Acid-Catalyzed Ring-Opening: An Electronically-Driven Pathway

Under acidic conditions, the epoxide oxygen is first protonated, creating a highly electrophilic species. The subsequent nucleophilic attack occurs at the carbon atom best able to stabilize the developing partial positive charge.

  • Cyclohexene Oxide (CHO): Being symmetrical, both epoxide carbons are secondary and electronically equivalent. Nucleophilic attack occurs to give a trans-1,2-disubstituted cyclohexane product, a principle known as the Fürst-Plattner rule, which favors a transition state that proceeds through a chair-like conformation.[3]

  • 2-Vinylcyclohexene Oxide (VCHO): The vinyl group fundamentally changes the equation. A developing positive charge on the adjacent carbon (C-2) is significantly stabilized by resonance. Consequently, nucleophilic attack is strongly directed to this position. This results in high regioselectivity, a feature not achievable with CHO.

The enhanced stabilization of the transition state for VCHO suggests it may exhibit a faster reaction rate under acidic conditions compared to CHO.

Caption: Acid-catalyzed ring-opening of VCHO proceeds via a resonance-stabilized intermediate.

Base-Catalyzed Ring-Opening: A Sterically-Controlled Pathway

In basic or neutral conditions, the ring-opening follows an Sₙ2 mechanism, where the nucleophile directly attacks one of the epoxide carbons.[5] Steric hindrance is the dominant factor determining the site of attack.

  • Cyclohexene Oxide (CHO): The two epoxide carbons are sterically similar, and attack leads to the trans product.

  • 2-Vinylcyclohexene Oxide (VCHO): The vinyl group at C-2 creates significant steric bulk. Therefore, a nucleophile will preferentially attack the less hindered C-1 carbon. This leads to a different regioisomer than that obtained under acidic conditions, showcasing the tunable reactivity of VCHO. The increased steric hindrance may also lead to a slower overall reaction rate compared to CHO under identical conditions.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis cluster_3 Data Interpretation A Prepare stock solutions of CHO and VCHO C Set up parallel reactions in thermostatted vessels A->C B Prepare nucleophile/catalyst solution (e.g., HCl in Methanol) D Initiate reactions by adding nucleophile/catalyst B->D C->D E Withdraw aliquots at regular time intervals D->E F Quench aliquots immediately E->F G Analyze by GC or HPLC to determine conversion F->G H Analyze final product by NMR and MS for regioselectivity F->H I Plot % Conversion vs. Time to compare rates G->I J Determine product ratios to compare regioselectivity H->J

Caption: Standardized workflow for comparing the kinetics and selectivity of epoxide ring-opening.

Protocol: Acid-Catalyzed Methanolysis
  • Preparation: Prepare 0.1 M solutions of both cyclohexene oxide and 2-vinylcyclohexene oxide in anhydrous methanol. Prepare a 0.01 M solution of sulfuric acid in anhydrous methanol.

  • Reaction: In separate, temperature-controlled flasks (e.g., 25 °C), place 10 mL of each epoxide solution.

  • Initiation: To each flask, add 1.0 mL of the sulfuric acid solution to initiate the ring-opening reaction. Start a timer for each reaction.

  • Monitoring: At set time intervals (e.g., 5, 15, 30, 60 minutes), withdraw a 0.5 mL aliquot from each reaction.

  • Quenching: Immediately quench each aliquot by adding it to a vial containing 1 mL of a saturated sodium bicarbonate solution.

  • Analysis (Kinetics): Analyze the quenched aliquots by Gas Chromatography (GC) to determine the percentage of unreacted epoxide remaining. Plot the concentration of the epoxide versus time to determine the reaction rates.

  • Analysis (Regioselectivity): After the reaction has gone to completion (e.g., 24 hours), work up the reaction mixture. Analyze the crude product by ¹H NMR spectroscopy to determine the ratio of the regioisomeric products formed from 2-vinylcyclohexene oxide.

Conclusion and Outlook

While structurally similar, 2-vinylcyclohexene oxide and cyclohexene oxide exhibit profoundly different reactivity profiles. The symmetry of CHO leads to predictable but limited outcomes in ring-opening reactions. In contrast, the vinyl group of VCHO acts as a powerful directing group, enabling tunable and highly regioselective transformations by simply switching between acidic and basic conditions. This "switchable" reactivity makes VCHO a versatile and valuable monomer for synthesizing functional polymers and complex small molecules. For drug development professionals and material scientists, understanding these differences is paramount for leveraging the unique synthetic potential of each epoxide.

References

  • Buchmeiser, M. R., & Zhang, Y. (2005). Ring-opening polymerization of cyclohexene oxide by a novel dicationic palladium catalyst. Journal of Organometallic Chemistry, 690(24-25), 572-577. [Link]

  • Li, Y., et al. (2024). Ring-Opening Polymerization of Cyclohexene Oxide and Cycloaddition with CO2 Catalyzed by Amine Triphenolate Iron(III) Complexes. Molecules, 29(9), 2139. [Link] [2][6][7][8]3. Wikipedia. (n.d.). Cyclohexene oxide. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Rapid gas–liquid reaction in flow. Continuous synthesis and production of cyclohexene oxide. Beilstein Journals. [Link]

  • Liu, W., & Wang, Z. (2012). Comparative study of silicon‐containing cycloaliphatic epoxides between different chemical structures and curing mechanisms for potential light‐emitting diode encapsulation applications. Polymer International, 62(5), 771-779. [Link]

  • Li, Y., et al. (2024). Ring-Opening Polymerization of Cyclohexene Oxide and Cycloaddition with CO2 Catalyzed by Amine Triphenolate Iron(III) Complexes. PubMed. [Link]

  • Serrano-Negrón, C. A., et al. (2021). Ring-Opening Copolymerization of Cyclohexene Oxide and Cyclic Anhydrides Catalyzed by Bimetallic Scorpionate Zinc Catalysts. Polymers, 13(10), 1642. [Link]

  • ResearchGate. (n.d.). Epoxide ring-opening reaction of cyclohexene oxide with various amines... Retrieved from [Link]

  • Sugihara, S., et al. (2018). Living Cationic Ring-Opening Homo-and Copolymerization of Cyclohexene Oxide by "dormant" Species Generation Using Cyclic Ether. The University of Osaka Institutional Knowledge Archive: OUKA. [Link]

  • Deacy, A. C., et al. (2023). Cascade Ring Strain Release Polymerization of Cyclohexene Oxide and Derivatives Using a Mono(μ-Alkoxo)bis(alkylaluminum) Initiator. Macromolecules, 56(14), 5435-5445. [Link] [9]12. DeTuri, V. F., & Rogers, D. W. (2002). Thermochemical Studies of Epoxides and Related Compounds. Journal of the American Chemical Society, 124(21), 6064-6071. [Link]

  • Fernández, R., et al. (2023). Diversity in the Synthesis of Functionalized Cyclohexene Oxide Derivatives by a Cycloaddition–Fragmentation Sequence from Benzene Oxide. The Journal of Organic Chemistry, 88(10), 6528-6540. [Link]

  • Pearson+. (n.d.). When 1,2-epoxycyclohexane (cyclohexene oxide) is treated with anhydrous HCl... Retrieved from [Link] [10]16. van der Mee, L., et al. (2021). How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. The Journal of Organic Chemistry, 86(4), 3299-3311. [Link] [3]17. Wikipedia. (n.d.). 4-Vinylcyclohexene dioxide. Retrieved from [Link] [11]18. Wang, Y., et al. (2022). Reactivity of Vinyl Epoxides/Oxetanes/Cyclopropanes toward Arynes: Access to Functionalized Phenanthrenes. Organic Letters, 24(1), 227-232. [Link] [12]19. Chen, C., et al. (2020). Unprecedented Double Insertion of Cyclohexene Oxide in Ring-Opening Copolymerization with Cyclic Anhydrides Catalyzed by a Tin(II) Alkoxide Complex. Macromolecules, 53(21), 9333-9343. [Link] [13]20. Diment, W. T., & Williams, C. K. (2022). Chain end-group selectivity using an organometallic Al(III)/K(I) ring-opening copolymerization catalyst delivers high molar mass, monodisperse polyesters. Chemical Science, 13(30), 8821-8829. [Link]

Sources

Comparative

A Comparative Guide to the NMR Spectra of 2-Vinylcyclohexene Oxide Isomers

For researchers and professionals in drug development and synthetic chemistry, the precise characterization of stereoisomers is a critical step in ensuring the purity, efficacy, and safety of molecules. Nuclear Magnetic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and synthetic chemistry, the precise characterization of stereoisomers is a critical step in ensuring the purity, efficacy, and safety of molecules. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure, including the subtle yet significant differences between diastereomers. This guide provides an in-depth comparison of the ¹H and ¹³C NMR spectra of cis- and trans-2-vinylcyclohexene oxide, offering a practical framework and supporting data for their differentiation.

The key to distinguishing these isomers lies in the distinct spatial relationships between the vinyl group and the epoxide ring, which profoundly influences the chemical environment of the protons and carbons within the molecule. These differences manifest as measurable variations in chemical shifts and spin-spin coupling constants.

Delineating the Isomers: Key Differences in ¹H NMR Spectra

The ¹H NMR spectrum provides the most direct route to differentiating the cis and trans isomers of 2-vinylcyclohexene oxide. The most diagnostic signals are those of the protons on the epoxide ring (H-1 and H-2) and the adjacent methine proton (H-6).

A study on the stereoselective epoxidation of N-protected 2-cyclohexen-1-yl amines provides a strong analogy for predicting the spectral differences in 2-vinylcyclohexene oxide isomers[1]. In these analogous systems, the epoxide protons of the cis isomer typically appear as a multiplet, while those of the trans isomer are more resolved, often as separate multiplets or a broad multiplet encompassing both protons[1].

Based on this and general principles of NMR spectroscopy, the following key distinctions are expected:

  • Epoxide Protons (H-1 and H-2):

    • In the cis isomer , the vinyl group and the epoxide oxygen are on the same face of the cyclohexene ring. This orientation is expected to result in the signals for H-1 and H-2 being close in chemical shift and likely appearing as a complex multiplet.

    • In the trans isomer , the vinyl group and the epoxide oxygen are on opposite faces. This leads to a more significant difference in the magnetic environments of H-1 and H-2. Consequently, their signals are expected to be more resolved, appearing as distinct multiplets with different chemical shifts. The proton cis to the vinyl group (H-1) would likely be shielded compared to the corresponding proton in the cis isomer.

  • Vinyl Protons (H-7, H-8a, H-8b): The chemical shifts of the vinyl protons are also influenced by the relative stereochemistry of the epoxide. Anisotropic effects from the epoxide oxygen can lead to subtle but measurable differences in the chemical shifts of these protons between the two isomers.

The following table summarizes the predicted ¹H NMR chemical shifts and multiplicities for the key protons in both isomers.

Proton cis-2-Vinylcyclohexene Oxide (Predicted) trans-2-Vinylcyclohexene Oxide (Predicted) Key Differentiating Feature
H-1 ~3.1-3.3 ppm (m)~3.0-3.2 ppm (m)More resolved signal in the trans isomer.
H-2 ~3.1-3.3 ppm (m)~2.8-3.0 ppm (m)More resolved and upfield shifted in the trans isomer.
H-6 Further downfieldSlightly upfieldThe relative orientation to the epoxide oxygen affects its shielding.
H-7 ~5.7-5.9 ppm (ddd)~5.7-5.9 ppm (ddd)Minor shifts expected due to long-range effects.
H-8a/b ~5.0-5.3 ppm (m)~5.0-5.3 ppm (m)Minor shifts expected due to long-range effects.

Unraveling the Carbon Skeleton: ¹³C NMR Spectral Comparison

The ¹³C NMR spectra of the two isomers will also exhibit characteristic differences, particularly for the carbons of the epoxide and the adjacent carbon bearing the vinyl group.

  • Epoxide Carbons (C-1 and C-2): The stereochemistry of the vinyl group relative to the epoxide will influence the electronic environment of these carbons, leading to different chemical shifts. Data for cyclohexene oxide shows the epoxide carbons at approximately 52 ppm[2]. The substituent effect of the vinyl group will shift these signals.

  • Vinyl-Substituted Carbon (C-6): The chemical shift of this carbon will be sensitive to the cis or trans orientation of the epoxide.

The following table outlines the predicted ¹³C NMR chemical shifts for the key carbons.

Carbon cis-2-Vinylcyclohexene Oxide (Predicted) trans-2-Vinylcyclohexene Oxide (Predicted) Key Differentiating Feature
C-1 ~52-54 ppm~50-52 ppmExpected difference due to stereochemistry.
C-2 ~53-55 ppm~51-53 ppmExpected difference due to stereochemistry.
C-6 ~35-37 ppm~33-35 ppmShielding effects from the epoxide will differ.
C-7 ~138-140 ppm~138-140 ppmMinimal difference expected.
C-8 ~115-117 ppm~115-117 ppmMinimal difference expected.

Experimental Protocols

Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of the 2-vinylcyclohexene oxide isomer and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition
  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • For unambiguous assignment, 2D experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended. A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can provide definitive proof of stereochemistry through the observation of through-space correlations between the vinyl group protons and the protons on the cyclohexene ring.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds.

Visualizing the Structures and Workflow

G cluster_cis cis-2-Vinylcyclohexene Oxide cluster_trans trans-2-Vinylcyclohexene Oxide cis_isomer cis_isomer trans_isomer trans_isomer

Caption: Molecular structures of cis- and trans-2-vinylcyclohexene oxide.

G cluster_synthesis Synthesis cluster_analysis Analysis 4-Vinylcyclohexene 4-Vinylcyclohexene Epoxidation (e.g., m-CPBA) Epoxidation (e.g., m-CPBA) 4-Vinylcyclohexene->Epoxidation (e.g., m-CPBA) [3, 7, 12] Mixture of cis/trans Isomers Mixture of cis/trans Isomers Epoxidation (e.g., m-CPBA)->Mixture of cis/trans Isomers Chromatographic Separation Chromatographic Separation Mixture of cis/trans Isomers->Chromatographic Separation Pure cis-Isomer Pure cis-Isomer Chromatographic Separation->Pure cis-Isomer Pure trans-Isomer Pure trans-Isomer Chromatographic Separation->Pure trans-Isomer NMR Spectroscopy NMR Spectroscopy Pure cis-Isomer->NMR Spectroscopy Pure trans-Isomer->NMR Spectroscopy Spectral Comparison Spectral Comparison NMR Spectroscopy->Spectral Comparison Structural Confirmation Structural Confirmation Spectral Comparison->Structural Confirmation

Caption: Experimental workflow for isomer synthesis and analysis.

Conclusion

The differentiation of cis- and trans-2-vinylcyclohexene oxide isomers is readily achievable through careful analysis of their ¹H and ¹³C NMR spectra. The key distinguishing features are found in the chemical shifts and coupling patterns of the epoxide and adjacent methine protons. By leveraging analogous compounds and established NMR principles, researchers can confidently assign the stereochemistry of these valuable synthetic intermediates. For definitive structural elucidation, two-dimensional NMR experiments, particularly NOESY, are invaluable tools.

References

  • Royal Society of Chemistry. (2015). Electronic Supplementary Information for: Carbon Dioxide Capture and Utilization: Using Dinuclear Catalysts to Prepare Polycarbonates. Retrieved from [Link]

  • This guide does not directly cite a second source
  • O'Brien, P., Childs, A. C., Ensor, G. J., Hill, C. L., Kirby, J. P., Dearden, M. J., ... & Rosser, C. M. (n.d.). cis- and trans-Stereoselective Epoxidation of N-Protected 2-Cyclohexen-1-yl Amines. Retrieved from [Link]

  • This guide does not directly cite a fourth source
  • This guide does not directly cite a sixth source
  • University of California, Riverside. (n.d.). Experiment 3 – Epoxidation of Cyclohexene. Retrieved from [Link]

  • This guide does not directly cite an eighth source
  • This guide does not directly cite a ninth source
  • This guide does not directly cite a tenth source
  • This guide does not directly cite an eleventh source
  • Master Organic Chemistry. (2025, December 12). m-CPBA (meta-chloroperoxybenzoic acid). Retrieved from [Link]

Sources

Validation

A Comparative Guide to Validating HPLC Methods for 2-Vinylcyclohexene Oxide Quantification

For researchers, scientists, and drug development professionals, the accurate quantification of 2-vinylcyclohexene oxide (VCHO) is critical in various applications, from monitoring industrial processes to toxicological s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the accurate quantification of 2-vinylcyclohexene oxide (VCHO) is critical in various applications, from monitoring industrial processes to toxicological studies. As a reactive epoxide, ensuring the reliability of analytical methods for its measurement is paramount. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) method validation for VCHO quantification, benchmarked against Gas Chromatography (GC) as a common alternative. We will delve into the causality behind experimental choices and present supporting data to empower you in your analytical method development and validation.

The Central Role of Method Validation in Scientific Integrity

Method validation is the cornerstone of reliable analytical data. It is a formal, systematic process that demonstrates the suitability of an analytical method to consistently provide useful and valid results.[1] For regulatory submissions and ensuring the quality and safety of pharmaceutical products, a thoroughly validated analytical method is a non-negotiable requirement.[1] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for the validation of analytical procedures, which we will adhere to throughout this guide.[2][3][4][5]

This guide will walk you through the essential validation parameters, providing both the "how" and the "why" for each step. We will explore a hypothetical, yet realistic, validated HPLC method for VCHO quantification and compare its performance characteristics with a GC-based approach.

The Analytical Landscape: HPLC vs. GC for VCHO Quantification

While both HPLC and GC are powerful separation techniques, the choice between them for VCHO analysis depends on several factors, including the sample matrix, required sensitivity, and laboratory resources. VCHO is a volatile compound, making GC a traditional choice for its analysis.[6][7] However, HPLC offers advantages in terms of reduced sample preparation complexity for non-volatile matrices and the ability to analyze thermally labile compounds without derivatization.

This guide will focus on the validation of a reversed-phase HPLC method, a common and versatile approach in pharmaceutical analysis.

A Deep Dive into HPLC Method Validation: Parameters and Protocols

A robust HPLC method validation encompasses a series of experiments designed to verify the performance of the method for its intended purpose.[8] The key validation parameters we will examine are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[5][9]

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[1][9][10]

  • Accuracy: The closeness of test results obtained by the method to the true value.[8][10]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[1][11]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[10][12][13][14][15][16]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[17][18][19][20][21]

  • System Suitability: Ensures that the chromatographic system is suitable for the intended analysis.

Below is a detailed workflow for validating an HPLC method for 2-vinylcyclohexene oxide quantification.

Experimental Workflow for HPLC Method Validation

HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Experimental Validation cluster_3 Reporting MD Develop HPLC Method (Column, Mobile Phase, etc.) VP Define Validation Parameters & Acceptance Criteria MD->VP Specificity Specificity VP->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SystemSuitability System Suitability Robustness->SystemSuitability VR Validation Report (Summarize Data & Conclusions) SystemSuitability->VR

Caption: A typical workflow for HPLC method validation.

Hypothetical HPLC Method for 2-Vinylcyclohexene Oxide

To illustrate the validation process, we will use the following hypothetical reversed-phase HPLC method:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 210 nm
Run Time 10 minutes

Detailed Validation Protocols and Hypothetical Data

Specificity

Why it's important: Specificity ensures that the signal measured is from your analyte of interest and not from any other compound in the sample matrix (e.g., impurities, degradation products, or excipients).

Experimental Protocol:

  • Blank Analysis: Inject a blank sample (diluent) to ensure no interfering peaks at the retention time of VCHO.

  • Forced Degradation: Subject a VCHO solution to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation. Analyze the stressed samples to ensure that the degradation product peaks are well-resolved from the VCHO peak.

  • Peak Purity Analysis: If a Diode Array Detector (DAD) is available, perform peak purity analysis to confirm the spectral homogeneity of the VCHO peak in the presence of its degradants.

Hypothetical Results: The VCHO peak was well-resolved from all degradation product peaks, and peak purity analysis indicated no co-eluting impurities.

Linearity and Range

Why it's important: Linearity demonstrates a proportional relationship between the concentration of the analyte and the instrument's response. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[1]

Experimental Protocol:

  • Prepare a series of at least five calibration standards of VCHO spanning the expected concentration range (e.g., 50% to 150% of the target concentration).

  • Inject each standard in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

Hypothetical Data for Linearity:

Concentration (µg/mL)Average Peak Area
5125,430
10251,050
20502,300
401,005,100
601,508,200

Linearity Plot (Conceptual): A straight line with a correlation coefficient (R²) > 0.999.

Acceptance Criteria: Correlation coefficient (R²) ≥ 0.999.[22]

Accuracy

Why it's important: Accuracy confirms that your method is providing the "correct" result. It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

Experimental Protocol:

  • Prepare samples with known concentrations of VCHO at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analyze these samples in triplicate.

  • Calculate the percentage recovery for each sample.

Hypothetical Data for Accuracy:

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%1615.898.8%
100%2020.1100.5%
120%2423.899.2%

Acceptance Criteria: Percent recovery between 98.0% and 102.0%.[22]

Precision

Why it's important: Precision demonstrates the consistency and reproducibility of the method. It is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision.[1][11]

Experimental Protocol:

  • Repeatability: Analyze six replicate samples of VCHO at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Hypothetical Data for Precision:

ParameterRepeatability (%RSD)Intermediate Precision (%RSD)
Peak Area0.5%0.8%

Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2%.[22]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Why it's important: LOD is the lowest concentration of analyte that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[12][23] These are crucial for impurity analysis and trace-level quantification.

Experimental Protocol:

There are several methods to determine LOD and LOQ. A common approach is based on the signal-to-noise ratio (S/N).[10][14]

  • Inject a series of increasingly dilute solutions of VCHO.

  • Determine the concentration that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

Hypothetical Data for LOD and LOQ:

ParameterConcentration (µg/mL)Signal-to-Noise Ratio
LOD 0.1~3:1
LOQ 0.3~10:1

Acceptance Criteria: S/N ratio of ~3:1 for LOD and ~10:1 for LOQ.[14]

Robustness

Why it's important: Robustness testing assesses the method's reliability during normal use by deliberately introducing small variations in method parameters.[17][18][19]

Experimental Protocol:

  • Vary key chromatographic parameters one at a time, such as:

    • Flow rate (± 0.1 mL/min)

    • Mobile phase composition (± 2%)

    • Column temperature (± 5°C)

  • Analyze a standard solution under each modified condition and evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution).

Hypothetical Data for Robustness:

Parameter VariedRetention Time (min)Peak Asymmetry% Change in Peak Area
Nominal 4.51.1N/A
Flow Rate +0.1 mL/min 4.11.1< 2%
Flow Rate -0.1 mL/min 4.91.2< 2%
% Acetonitrile +2% 4.21.1< 2%
% Acetonitrile -2% 4.81.1< 2%
Temperature +5°C 4.31.1< 2%
Temperature -5°C 4.71.2< 2%

Acceptance Criteria: System suitability parameters remain within acceptable limits, and the results are not significantly affected by the variations.

Comparison with an Alternative Method: Gas Chromatography (GC)

Gas chromatography with a flame ionization detector (GC-FID) is a well-established method for analyzing volatile compounds like VCHO.[6] A typical GC method might involve direct injection of a diluted sample onto a capillary column.

Comparative Performance Overview: HPLC vs. GC

The following table provides a comparative summary of the typical performance characteristics of a validated HPLC method versus a GC method for VCHO quantification.

Performance ParameterValidated HPLC Method (Hypothetical)Typical GC MethodKey Considerations
Specificity High; demonstrated through forced degradation and peak purity.High; excellent separation of volatile compounds.Both methods can achieve high specificity.
Linearity (R²) > 0.999> 0.999Both methods offer excellent linearity.
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%Both methods can provide high accuracy.
Precision (%RSD) < 1.0%< 2.0%HPLC often offers slightly better precision.
LOD/LOQ 0.1 / 0.3 µg/mLCan be lower, depending on the detector.GC can be more sensitive for volatile analytes.
Sample Throughput Moderate (e.g., 10 min/sample)Can be faster for simple matrices.Depends on the specific method parameters.
Sample Preparation Simple dilution for liquid samples.May require solvent extraction for complex matrices.HPLC can be advantageous for non-volatile matrices.
Instrumentation Cost Moderate to HighModerateVaries depending on the specific configuration.
Robustness HighHighBoth methods can be robust if properly developed.

Logical Relationships in Method Validation

The validation parameters are interconnected. For instance, a method must be precise to be accurate. The logical flow of validation ensures a comprehensive assessment of the method's capabilities.

Validation Parameter Interdependencies Specificity Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Linearity->Accuracy Robustness Robustness Accuracy->Robustness Precision Precision Precision->Accuracy Precision->Robustness LOD_LOQ LOD & LOQ LOD_LOQ->Range

Sources

Safety & Regulatory Compliance

Safety

Physicochemical Profile &amp; Mechanistic Toxicology

Comprehensive Operational Guide: 2-Vinylcyclohexene Oxide Handling and Disposal Procedures As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the safe in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational Guide: 2-Vinylcyclohexene Oxide Handling and Disposal Procedures

As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the safe integration of highly reactive epoxides into their laboratory workflows. 2-Vinylcyclohexene oxide (and its widely utilized isomer, 4-vinylcyclohexene oxide, collectively referred to as VCHO) is a potent alicyclic chemical intermediate used in organic synthesis, photoreactive polymerizations, and pesticide manufacturing[1].

While highly valuable for its dual functionality (an oxirane ring and a vinyl group), VCHO presents significant operational hazards. It is a flammable liquid, a severe respiratory and skin irritant, and a suspected carcinogen[2]. This guide provides a self-validating, step-by-step protocol for the safe handling, spill containment, and RCRA-compliant disposal of VCHO, ensuring scientific integrity and laboratory safety.

Before handling VCHO, it is critical to understand why specific precautions are necessary. The oxirane (epoxide) ring is a highly strained, electrophilic structure. In biological systems, this electrophilicity allows it to covalently bind to nucleophilic centers in DNA (such as the N7 position of guanine) and cellular proteins, which underpins its classification as a suspected mutagen and carcinogen[1][2].

Chemically, epoxides undergo rapid, highly exothermic ring-opening polymerization when exposed to Lewis acids, Brønsted bases, or amines. Furthermore, the vinyl group is susceptible to autoxidation, forming explosive peroxides if exposed to air over prolonged periods[3].

Table 1: Quantitative Physicochemical Properties of Vinylcyclohexene Oxide[3][4][5][]

PropertyValueOperational Implication
Boiling Point 169 °CModerate volatility; vapors can accumulate in poorly ventilated areas.
Flash Point 46 °C – 48.1 °CClass II Combustible/Flammable Liquid; requires non-sparking tools.
Vapor Pressure 2.09 mmHg (at 25 °C)Inhalation hazard; mandatory handling inside a certified fume hood.
Exact Mass 124.08 g/mol High vapor density; vapors are heavier than air and may travel to ignition sources.

Operational Handling Protocols

To mitigate the risks of autoxidation and exothermic polymerization, your daily operational workflow must be strictly controlled.

Step-by-Step Handling Methodology:

  • Environmental Control: Always handle VCHO inside a continuously monitored, explosion-proof chemical fume hood to prevent vapor accumulation[5].

  • PPE Selection: Don appropriate Personal Protective Equipment (PPE), including butyl rubber or unsupported nitrile gloves (verify breakthrough times for epoxides), a chemically resistant lab coat, and splash-proof safety goggles[2][5].

  • Inert Atmosphere: Purge the reaction vessel and storage container with an inert gas (Argon or Nitrogen) before and after use. This displaces oxygen, preventing the autoxidation of the vinyl group into peroxides[3].

  • Tooling: Utilize strictly non-sparking tools (e.g., brass or beryllium-copper alloy spatulas/wrenches) and ensure all receiving equipment is grounded and bonded to prevent static discharge[5].

  • Storage: Store tightly sealed containers in a dedicated flammables cabinet, away from heat, direct sunlight, and incompatible materials (acids, bases, and oxidizers)[2][5].

Spill Response & Containment Workflow

In the event of a VCHO spill, immediate containment is required to prevent vapor inhalation and environmental contamination. Do not use combustible absorbents like sawdust, as the high surface area combined with a reactive, flammable liquid creates a severe fire hazard.

SpillResponse Spill VCHO Spill Detected Assess Assess Volume & Ventilation Spill->Assess Evac Evacuate & Isolate Area Assess->Evac > 1 Liter / Poor Vent Absorb Apply Inert Absorbent (Sand/Vermiculite) Assess->Absorb < 1 Liter / Fume Hood PPE Don SCBA & HazMat PPE Evac->PPE PPE->Absorb Collect Collect in Sealed Drum (Non-Sparking Tools) Absorb->Collect

Fig 1: Decision matrix and operational workflow for vinylcyclohexene oxide spill containment.

Step-by-Step Spill Protocol:

  • Isolate: Immediately extinguish all open flames and secure all ignition sources in the vicinity[5].

  • Evacuate: If the spill exceeds 1 Liter or occurs outside a fume hood, evacuate the laboratory and contact Environmental Health and Safety (EH&S).

  • Absorb: For manageable spills, cover the liquid completely with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite[5].

  • Collect: Using non-sparking scoops, transfer the saturated absorbent into a heavy-duty, Teflon-lined or High-Density Polyethylene (HDPE) hazardous waste container[5].

  • Decontaminate: Wash the spill area with copious amounts of water and a mild detergent, ensuring no residue remains[2].

Proper Disposal Procedures

VCHO must never be discharged into waterways, sewer systems, or standard municipal waste streams[1]. Under the EPA's Resource Conservation and Recovery Act (RCRA), VCHO waste must be managed as a hazardous material due to its ignitability and toxicity[7][8].

WastePathway VCHO Vinylcyclohexene Oxide (Waste Stream) Segregation Segregate from: Acids, Bases, Amines VCHO->Segregation Containment Primary Containment: HDPE / Teflon-Lined Segregation->Containment Labeling RCRA Labeling: Ignitable / Toxic Containment->Labeling Incineration High-Temp Incineration (>1000°C) + Scrubber Labeling->Incineration

Fig 2: Step-wise waste segregation and RCRA-compliant disposal pathway for reactive epoxides.

Step-by-Step Disposal Methodology:

  • Waste Segregation: Strictly isolate VCHO waste from acidic or basic waste streams. Mixing VCHO with incompatible chemicals in a waste carboy can trigger a runaway exothermic polymerization, leading to container rupture.

  • Primary Containment: Collect the waste in an approved, chemically compatible container (e.g., HDPE). Do not overfill; leave at least 10-20% headspace to accommodate potential vapor expansion.

  • RCRA Labeling: Affix a compliant hazardous waste tag. Explicitly list "Vinylcyclohexene Oxide" and check the hazard boxes for "Flammable" (or Ignitable, EPA Waste Code D001) and "Toxic"[8].

  • Final Destruction: Transfer the sealed containers to your institution's EH&S department. VCHO must be disposed of via high-temperature incineration (typically >1000 °C) in a permitted hazardous waste incinerator equipped with an afterburner and alkaline scrubber to neutralize any combustion byproducts[1][7].

References

  • LookChem. "CAS No.106-86-5, 1,2-Epoxy-4-vinylcyclohexane Suppliers". Lookchem.com. URL: [Link]

  • National Institutes of Health (NIH). "Nomination Background: Cyclohexene oxide (CASRN: 286-20-4)". Nih.gov. URL: [Link]

  • University at Buffalo. "Hazardous Waste Management Guidebook". Buffalo.edu. URL: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.